Product packaging for N-(3-Aminophenyl)-2-ethoxyacetamide(Cat. No.:CAS No. 953728-12-6)

N-(3-Aminophenyl)-2-ethoxyacetamide

Cat. No.: B1340483
CAS No.: 953728-12-6
M. Wt: 194.23 g/mol
InChI Key: BRBQQZYQXGXZTM-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1340483 N-(3-Aminophenyl)-2-ethoxyacetamide CAS No. 953728-12-6

Properties

IUPAC Name

N-(3-aminophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQQZYQXGXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is an organic compound of interest to researchers and scientists in the field of drug development and chemical synthesis. Its structure, featuring an aromatic amine, an amide linkage, and an ethoxy group, suggests potential applications as a versatile chemical intermediate. This guide summarizes the known properties of its core structure, N-(3-Aminophenyl)acetamide, and provides a theoretical framework for the synthesis and reactivity of the target compound.

Core Compound Profile: N-(3-Aminophenyl)acetamide

N-(3-Aminophenyl)acetamide, also known as 3'-Aminoacetanilide, serves as the fundamental building block for the target compound. A summary of its key properties is presented below.

Identifiers and Chemical Structure
IdentifierValue
IUPAC Name N-(3-Aminophenyl)acetamide[1]
Synonyms 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline
CAS Number 102-28-3[1][2][3]
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][2][3]
Canonical SMILES CC(=O)NC1=CC=CC(=C1)N[2]
InChI Key PEMGGJDINLGTON-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Appearance Gray to light brown crystalline solid[2][3]
Melting Point 86-88 °C[1][2]
Boiling Point 388.9 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in water (1-5 g/100 mL at 24 °C)[2][3]
Density 1.203 g/cm³[2]
Vapor Pressure 2.96E-06 mmHg at 25°C[2]
Flash Point 189 °C[2]
pKa 14.82 ± 0.70 (Predicted)[2]
Predicted Properties of this compound

The introduction of a 2-ethoxy group to the acetamide side chain of N-(3-Aminophenyl)acetamide would result in this compound. This modification is expected to influence the physicochemical properties as follows:

  • Molecular Weight: The molecular weight will increase to 194.23 g/mol .

  • Polarity and Solubility: The addition of the ethoxy group may slightly increase the polarity and could affect its solubility in various solvents.

  • Melting and Boiling Points: The larger molecular size and potential for altered intermolecular interactions would likely result in different melting and boiling points compared to the parent compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the searched literature, a general and robust method can be proposed based on the N-acylation of aromatic amines.

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of 3-aminoaniline (m-phenylenediamine) with 2-ethoxyacetyl chloride.

Materials:

  • 3-Aminoaniline (m-phenylenediamine)

  • 2-Ethoxyacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-ethoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Aminoaniline 3-Aminoaniline Reaction Reaction 3-Aminoaniline->Reaction 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Quenching Add H₂O Reaction->Quenching Washing Wash with NaHCO₃ and Brine Quenching->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product N-(3-Aminophenyl)- 2-ethoxyacetamide Purification->Product

Caption: Proposed synthesis workflow for this compound.

General Reactivity of Functional Groups

Reactivity_Diagram cluster_amine_reactions Amine Reactivity cluster_amide_reactions Amide Reactivity Aromatic_Amine Aromatic Amine (-NH₂) Alkylation Alkylation (with R-X) Aromatic_Amine->Alkylation Nucleophilic Substitution Acylation Acylation (with RCOCl) Aromatic_Amine->Acylation Nucleophilic Acyl Substitution Diazotization Diazotization (with HNO₂) Aromatic_Amine->Diazotization Amide Amide (-NHCOR) Hydrolysis Hydrolysis (Acidic or Basic) Amide->Hydrolysis Reduction Reduction (with LiAlH₄) Amide->Reduction

Caption: General reactivity of aromatic amine and amide functional groups.

Conclusion

While specific experimental data on this compound remains elusive, a robust understanding of its basic properties and synthetic pathways can be extrapolated from its parent compound, N-(3-Aminophenyl)acetamide, and general principles of organic chemistry. The provided data and proposed experimental protocol offer a solid foundation for researchers and drug development professionals to further investigate this compound and its potential applications. Further experimental validation is necessary to confirm the predicted properties and optimize the synthetic route.

References

N-(3-Aminophenyl)-2-ethoxyacetamide chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-Aminophenyl)-2-ethoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide provides a scientifically inferred overview of its structure, properties, and a plausible synthesis route based on established chemical principles and data from closely related analogs.

Chemical Structure and Properties

This compound is an aromatic amide. Its structure consists of a benzene ring substituted with an amino group and an acetamido group, where the acetyl moiety is further substituted with an ethoxy group.

Chemical Structure:

Inferred Physicochemical Properties:

The following table summarizes the predicted properties of this compound, drawing comparisons with the known properties of its close analog, N-(3-Aminophenyl)acetamide.

PropertyThis compound (Predicted)N-(3-Aminophenyl)acetamide (Known)[1][2]
Molecular Formula C10H14N2O2C8H10N2O
Molecular Weight 194.23 g/mol 150.18 g/mol [2]
Appearance Likely a solid, possibly crystalline, ranging from off-white to light brown.Gray solid[1][2]
Melting Point Predicted to be in a similar range to its analogs, likely between 70-100 °C.86-88 °C[1]
Solubility Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.Soluble in water (1-5 g/100 mL at 24 °C)[1]
Hydrogen Bond Donors 22[1]
Hydrogen Bond Acceptors 32[1]
Rotatable Bond Count 41[1]

Plausible Synthesis Route

A likely and efficient method for the synthesis of this compound is the acylation of m-phenylenediamine with a suitable 2-ethoxyacetylating agent. A common and effective reagent for this purpose is 2-ethoxyacetyl chloride. The reaction involves the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. The use of a mild base is recommended to neutralize the HCl byproduct.

Overall Reaction:

m-Phenylenediamine + 2-Ethoxyacetyl chloride → this compound + HCl

A logical workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Isolation cluster_purification Purification Reactant1 m-Phenylenediamine in Solvent Reaction Combine Reactants with Base (e.g., Pyridine or Triethylamine) Stir at Controlled Temperature Reactant1->Reaction Reactant2 2-Ethoxyacetyl Chloride in Solvent Reactant2->Reaction Quench Quench with Water/Brine Reaction->Quench Reaction Mixture Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (e.g., Recrystallization or Column Chromatography) Evaporate->Purify Crude Product FinalProduct This compound Purify->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • m-Phenylenediamine

  • 2-Ethoxyacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.

  • Acylation: Slowly add a solution of 2-ethoxyacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization Data (Predicted)

The following table outlines the expected characterization data for the target compound.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethoxy group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), a singlet for the methylene group adjacent to the ether oxygen (around 4.0 ppm), aromatic protons (in the 6.5-7.5 ppm range), a broad singlet for the primary amine protons, and a singlet for the amide proton (downfield, >8.0 ppm).
¹³C NMR Peaks for the ethoxy carbons, the methylene carbon, the carbonyl carbon (around 170 ppm), and aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the ether (around 1100-1200 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]+ corresponding to the molecular weight of 194.23.

Applications and Future Research

Derivatives of aminoacetanilides are valuable intermediates in the synthesis of various heterocyclic compounds and are utilized in the pharmaceutical and dye industries[3]. The introduction of an ethoxyacetamide group could modulate the physicochemical properties, such as solubility and lipophilicity, which may be of interest in drug discovery for developing novel therapeutic agents. Further research would be required to explore the biological activities and potential applications of this compound.

References

An In-depth Technical Guide to N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed overview of N-(3-Aminophenyl)-2-ethoxyacetamide, a derivative of N-(3-aminophenyl)acetamide. Due to its limited commercial availability and dedicated research, this document focuses on its nomenclature, predicted properties, and a plausible synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a chemical compound that is structurally related to the more common N-(3-aminophenyl)acetamide. The introduction of a 2-ethoxy group to the acetamide moiety is expected to modify its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which could be of interest in medicinal chemistry and material science. This guide will clarify the distinction between these two compounds and provide a theoretical and practical framework for the synthesis and characterization of this compound.

Nomenclature and CAS Number

For clarity, it is essential to distinguish it from the well-documented parent compound:

  • N-(3-Aminophenyl)acetamide:

    • CAS Number: 102-28-3[1][2][3][4][5]

    • Synonyms: 3'-Aminoacetanilide, m-Aminoacetanilide, 3-Acetamidoaniline, N-Acetyl-m-phenylenediamine[1][4][6]

A closely related compound that could serve as a potential precursor is:

  • N-(3-aminophenyl)-2-hydroxyacetamide:

    • CAS Number: 82099-55-6[7][8][9][10][11]

Physicochemical Properties

Due to the lack of experimental data for this compound, the following table presents the known properties of the parent compound, N-(3-aminophenyl)acetamide, to provide a comparative baseline.

PropertyValue for N-(3-aminophenyl)acetamideReference
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][2][3][6]
Appearance Gray to light brown crystalline solid[1][2][6]
Melting Point 86-88 °C[1][6]
Boiling Point 388.9 °C at 760 mmHg[1]
Water Solubility 1-5 g/100 mL at 24 °C[1]
LogP 1.88[1]

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 3-nitroaniline. This pathway is outlined below.

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Acylation of 3-Nitroaniline cluster_step2 Step 2: Reduction of the Nitro Group A 3-Nitroaniline C 2-Ethoxy-N-(3-nitrophenyl)acetamide A->C Acylation B Ethoxyacetyl chloride B->C D 2-Ethoxy-N-(3-nitrophenyl)acetamide E This compound D->E Reduction (e.g., H2/Pd-C or Sn/HCl) LogicalRelationship Start Starting Materials (3-Nitroaniline, Ethoxyacetyl chloride) Intermediate Intermediate Product (2-Ethoxy-N-(3-nitrophenyl)acetamide) Start->Intermediate Acylation Reaction FinalProduct Final Product (this compound) Intermediate->FinalProduct Nitro Group Reduction

References

In-depth Technical Guide: The Mechanism of Action of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

While the broader class of acetamide derivatives has been investigated for various therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities, this specific molecule, N-(3-Aminophenyl)-2-ethoxyacetamide, remains uncharacterized in the scientific domain. Searches of prominent scientific databases and chemical registries do not yield specific bioactivity data, experimental protocols, or associated signaling pathways that would be necessary to construct the requested in-depth technical guide.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of existing data presents both a challenge and an opportunity. It signifies a novel area for investigation. Future research to determine the mechanism of action would require a systematic approach, likely involving:

  • In vitro screening: To identify potential biological targets, such as enzymes or receptors.

  • Cell-based assays: To observe the compound's effect on cellular processes like proliferation, apoptosis, or inflammation.

  • Target deconvolution studies: To pinpoint the specific molecular interactions responsible for any observed biological effects.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models.

Until such foundational research is conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be provided. The scientific community awaits initial studies to shed light on the potential therapeutic applications of this compound.

N-(3-Aminophenyl)-2-ethoxyacetamide solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a comprehensive overview of the available technical data for N-(3-Aminophenyl)-2-ethoxyacetamide. Extensive literature searches did not yield specific experimental data for the solubility and stability of this exact compound. Therefore, this guide presents data for the closely related analogue, N-(3-Aminophenyl)acetamide , to provide a contextual baseline. It is crucial to note that the addition of a 2-ethoxy group can significantly alter the physicochemical properties, and the data for N-(3-Aminophenyl)acetamide should not be considered a direct substitute. This guide also provides generalized experimental protocols for determining these properties, which are applicable to this compound.

Introduction

Physicochemical Properties of N-(3-Aminophenyl)acetamide

The following tables summarize the available data for N-(3-Aminophenyl)acetamide, a structural analogue lacking the 2-ethoxy group.

Table 1: Solubility Data for N-(3-Aminophenyl)acetamide

SolventTemperature (°C)Solubility
Water241-5 g/100 mL
EthanolNot SpecifiedModerately Soluble
MethanolNot SpecifiedModerately Soluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedModerately Soluble

Note: The ethoxy group in this compound is expected to increase its lipophilicity, which may decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents compared to N-(3-Aminophenyl)acetamide.

Table 2: Stability and Physicochemical Data for N-(3-Aminophenyl)acetamide

ParameterValue
AppearanceGray to light brown crystalline powder
Storage ConditionsStore in a cool, dry place in a tightly sealed container. Keep in dark place, inert atmosphere, room temperature.
Reactivity ProfileAromatic amines are basic and neutralize acids in exothermic reactions. They can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Melting Point86-88 °C
Boiling PointDecomposes
Flash Point189 °C

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a solid organic compound such as this compound.

Protocol for Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard procedure for determining the solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be visually apparent.

  • Equilibration: Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

Protocol for Stability Testing (ICH Guideline Q1A(R2))

This protocol provides a framework for stress testing and formal stability studies as recommended by the International Council for Harmonisation (ICH).[1][2]

Stress Testing (Forced Degradation):

  • Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods.

  • Conditions:

    • Acid/Base Hydrolysis: Treat the compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

    • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Heat the solid compound at elevated temperatures (e.g., 60°C, 80°C) and in solution.

    • Photostability: Expose the solid compound and its solution to light sources as specified in ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Formal Stability Study:

  • Objective: To establish a re-test period for the drug substance.

  • Procedure:

    • Store samples of at least three primary batches of the drug substance in containers that simulate the proposed packaging.

    • Place the samples in stability chambers under the following long-term and accelerated storage conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

    • The testing should include assays for purity, impurities, and any other critical quality attributes.

  • Evaluation: Evaluate the data for any significant changes over time to establish the re-test period.

Plausible Synthetic Pathway and Experimental Workflow

Since no specific biological signaling pathways involving this compound have been documented, a diagram illustrating a plausible synthetic route is provided below. This is based on general principles of organic synthesis for similar amide compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediate cluster_product Final Product A 3-Nitroaniline S1 Acylation A->S1 B 2-Ethoxyacetyl chloride B->S1 I1 N-(3-Nitrophenyl)-2-ethoxyacetamide S1->I1 S2 Reduction P This compound S2->P I1->S2

Caption: Plausible two-step synthesis of this compound.

The experimental workflow for this synthesis would involve the acylation of 3-nitroaniline with 2-ethoxyacetyl chloride, followed by the reduction of the nitro group to an amine to yield the final product. Each step would require appropriate solvent and reaction conditions, followed by purification and characterization (e.g., NMR, IR, and mass spectrometry) of the intermediate and final product.

References

Spectroscopic Analysis of N-(3-Aminophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the aromatic compound N-(3-aminophenyl)acetamide. While the specific request was for N-(3-Aminophenyl)-2-ethoxyacetamide, a thorough search of scientific databases did not yield experimental spectroscopic data for this exact compound. However, extensive data is available for the closely related molecule, N-(3-aminophenyl)acetamide (CAS No: 102-28-3), which lacks the 2-ethoxy substituent on the acetamide group. This document will focus on the available data for N-(3-aminophenyl)acetamide, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are standard for the structural elucidation of organic compounds and are applicable to a wide range of similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for N-(3-aminophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in the searched sources

Table 2: ¹³C NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

Chemical Shift (δ) ppmAssignment
Data not available in the searched sources

Note: Specific experimental ¹H and ¹³C NMR data for N-(3-aminophenyl)acetamide were not available in the public databases searched. The expected chemical shifts can be predicted based on standard correlation tables and spectral data of similar compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for N-(3-aminophenyl)acetamide

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Strong, BroadN-H stretch (amine and amide)
3080 - 3010MediumC-H stretch (aromatic)
1660 - 1640StrongC=O stretch (amide I)
1620 - 1580MediumN-H bend (amine) / C=C stretch (aromatic)
1560 - 1540MediumN-H bend (amide II)
890 - 860StrongC-H bend (aromatic, 1,3-disubstitution)
790 - 750StrongC-H bend (aromatic, 1,3-disubstitution)

Source: Predicted values based on characteristic group frequencies. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-aminophenyl)acetamide [1]

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
108~80[M - CH₂CO]⁺
80~30[C₆H₆N]⁺
53~20[C₄H₃]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: A sample of 5-10 mg of N-(3-aminophenyl)acetamide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3]

  • Instrumentation: The analysis is performed using an FTIR spectrometer.[4]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[3]

  • Data Processing: The final spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is volatilized in the ion source.[5]

  • Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_outputs Outputs Synthesis Synthesis of N-(3-Aminophenyl)acetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration NMR_Data NMR Spectra & Data Tables NMR->NMR_Data IR->Data_Integration IR_Data IR Spectrum & Peak Assignments IR->IR_Data MS->Data_Integration MS_Data Mass Spectrum & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Structure Confirmed Chemical Structure Structure_Confirmation->Final_Structure

Workflow for Spectroscopic Characterization

References

N-(3-Aminophenyl)-2-ethoxyacetamide: A Versatile Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing a reactive primary amine and an acetamide moiety with an ether linkage, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including novel therapeutic agents and functional dyes. While direct literature on this compound is limited, its structural similarity to the well-documented N-(3-aminophenyl)acetamide (3-aminoacetanilide) allows for a comprehensive understanding of its probable synthetic routes, chemical properties, and potential applications.

Physicochemical and Spectroscopic Data

PropertyPredicted/Estimated ValueSource/Basis
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
Appearance Off-white to light brown solidAnalogy to similar aromatic amines
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility of similar compounds
¹H NMR See predicted spectrum details belowPrediction based on chemical structure
¹³C NMR See predicted spectrum details belowPrediction based on chemical structure
IR Spectroscopy See predicted peak details belowPrediction based on functional groups
Mass Spectrometry [M+H]⁺ ≈ 195.11 m/zPredicted based on molecular formula

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (in the 6.5-7.5 ppm region), the amine protons (a broad singlet), and the amide proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum would likely display signals for the ethoxy carbons, the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the acetamide group.

  • IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the N-H stretching of the amide (around 3250-3350 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether (around 1050-1150 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the acylation of 1,3-phenylenediamine (m-phenylenediamine) with 2-ethoxyacetyl chloride or 2-ethoxyacetic acid. This method is analogous to the well-established synthesis of N-(3-aminophenyl)acetamide.[1]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 1,3-phenylenediamine with an acylating agent derived from 2-ethoxyacetic acid. To achieve mono-acylation and avoid the formation of the di-acylated product, the reaction conditions, such as stoichiometry and temperature, would need to be carefully controlled.

Synthesis_Pathway 1,3-Phenylenediamine 1,3-Phenylenediamine Coupling_Reaction Acylation 1,3-Phenylenediamine->Coupling_Reaction 2-Ethoxyacetic_acid 2-Ethoxyacetic acid or 2-Ethoxyacetyl chloride 2-Ethoxyacetic_acid->Coupling_Reaction Product This compound Coupling_Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard acylation procedures for aromatic amines:

  • Activation of Carboxylic Acid (if starting from 2-ethoxyacetic acid):

    • To a solution of 2-ethoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a milder activating agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq).

    • Alternatively, convert 2-ethoxyacetic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • Acylation Reaction:

    • In a separate reaction vessel, dissolve 1,3-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the activated 2-ethoxyacetic acid solution or 2-ethoxyacetyl chloride to the solution of 1,3-phenylenediamine with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents. The primary amino group can be readily functionalized to introduce pharmacophoric features or to link the molecule to other chemical entities.

Potential as a Scaffold for Kinase Inhibitors

The aminophenylacetamide core is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethoxyacetamide side chain can be modified to optimize binding affinity and selectivity for a specific kinase target.

Kinase_Inhibitor_Scaffold Scaffold This compound Functionalization Functionalization of Amino Group Scaffold->Functionalization Target_Binding_Moiety Introduction of Target Binding Moiety Functionalization->Target_Binding_Moiety Kinase_Inhibitor Potential Kinase Inhibitor Target_Binding_Moiety->Kinase_Inhibitor

Caption: Role as a scaffold for kinase inhibitors.

Intermediate for Bioactive Heterocycles

The amino group of this compound can be used as a nucleophile in cyclization reactions to form various heterocyclic systems, such as benzodiazepines, quinoxalines, or other nitrogen-containing ring systems that are prevalent in many biologically active molecules.

Use as a Dye Intermediate

Similar to N-(3-aminophenyl)acetamide, which is a known precursor for azo dyes, this compound could potentially be used in the synthesis of novel dyes.[1] The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The ethoxyacetamide group could modulate the dye's properties, such as its solubility, lightfastness, and affinity for different fibers.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Diazonium_Salt->Coupling_Reaction Coupling_Partner Coupling Partner (e.g., Phenol, Naphthol) Coupling_Partner->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Caption: Workflow for potential azo dye synthesis.

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate. Its structural features suggest a high potential for application in the development of new pharmaceuticals, particularly as a scaffold for kinase inhibitors, and in the synthesis of novel dye molecules. The synthetic accessibility, predicted from well-established chemical transformations, makes it an attractive target for further investigation by researchers in both academic and industrial settings. The detailed experimental protocols and characterization data for this specific compound remain to be fully elucidated, presenting an opportunity for new research contributions in the field of synthetic organic chemistry.

References

Discovery and history of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N-(3-Aminophenyl)-2-ethoxyacetamide" did not yield any specific information regarding its discovery, synthesis, or history. It is likely that this compound is not well-documented in publicly available scientific literature. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, N-(3-Aminophenyl)acetamide , also known as 3'-Aminoacetanilide.

Introduction

N-(3-Aminophenyl)acetamide, a derivative of acetanilide, is an important organic compound with the chemical formula C₈H₁₀N₂O. It serves as a crucial intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry. This technical guide provides a detailed account of its discovery, historical context, chemical properties, synthesis protocols, and known applications, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

N-(3-Aminophenyl)acetamide was first synthesized in the early 20th century during broader investigations into aromatic amides and their derivatives.[1] While a specific individual or date for its discovery is not widely credited, its synthesis and properties became part of the growing body of knowledge on organic chemistry during that period. Historically, its primary significance has been as a precursor in the manufacturing of azo dyes and other fine chemicals.[1] More recently, derivatives of aminoacetanilides have garnered interest in medicinal chemistry for their potential therapeutic applications.

Chemical and Physical Properties

N-(3-Aminophenyl)acetamide is a gray to light brown crystalline solid at room temperature.[2][3] It is soluble in water to a degree of 1-5 g/100 mL at 24°C.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [2][3]
Melting Point 86-88 °C[2]
Boiling Point 388.9 °C at 760 mmHg[2]
Density 1.203 g/cm³[2]
Flash Point 189 °C[2]
Water Solubility 1-5 g/100 mL at 24 °C[2]
LogP 1.88140[2]
pKa 14.82 ± 0.70 (Predicted)[2]

Synthesis of N-(3-Aminophenyl)acetamide

The primary method for synthesizing N-(3-Aminophenyl)acetamide is through the acylation of m-phenylenediamine. This can be achieved using either acetic acid or acetic anhydride.

Experimental Protocol: Acylation using Acetic Acid

This protocol is based on a commonly described industrial synthesis method.[1][3]

Materials:

  • m-Phenylenediamine

  • 30% Hydrochloric acid

  • Acetic acid

  • Refined salt

  • Water

  • Reaction vessel with stirring capability

  • Filtration apparatus

Procedure:

  • Dissolve m-phenylenediamine in water in the reaction vessel.

  • Add 30% hydrochloric acid and stir the mixture for 30 minutes.

  • Add acetic acid to the reaction mixture.

  • Control the reaction temperature at 40°C and continue stirring for 1 hour.

  • Add refined salt to salt out the product.

  • Filter the resulting precipitate.

  • Neutralize the filtered product to obtain N-(3-Aminophenyl)acetamide.

Experimental Protocol: Acylation using Acetic Anhydride

An alternative method involves the use of acetic anhydride as the acylating agent.[1][3]

Materials:

  • m-Phenylenediamine

  • Acetic anhydride

  • Appropriate solvent (e.g., dichloromethane)

  • Reaction vessel with stirring capability

  • Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Dissolve m-phenylenediamine in a suitable solvent in the reaction vessel.

  • Slowly add acetic anhydride to the solution while stirring.

  • Control the reaction temperature as needed (the reaction is often exothermic).

  • After the reaction is complete (monitor by TLC or other appropriate method), the product can be isolated.

  • Purify the crude product by crystallization or column chromatography to yield pure N-(3-Aminophenyl)acetamide.

A generalized workflow for the synthesis of N-(3-Aminophenyl)acetamide is depicted in the following diagram.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product m_phenylenediamine m-Phenylenediamine acylation Acylation Reaction m_phenylenediamine->acylation acylating_agent Acylating Agent (Acetic Acid or Acetic Anhydride) acylating_agent->acylation product N-(3-Aminophenyl)acetamide acylation->product

Caption: General synthesis workflow for N-(3-Aminophenyl)acetamide.

Applications and Areas of Research

N-(3-Aminophenyl)acetamide is primarily used as an intermediate in the synthesis of dyes, particularly reactive and disperse dyes.[3][4] It is a starting material for compounds like Reactive Yellow K-RN.[4]

In the realm of pharmaceutical research, while N-(3-Aminophenyl)acetamide itself is not a prominent therapeutic agent, its structural motif is found in more complex molecules with biological activity. For instance, research has been conducted on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potential anti-cancer agents, showing activity against both sensitive and resistant cancer cell lines.[5] These studies highlight the utility of the aminophenyl acetamide scaffold in the design of novel therapeutic compounds. The logical relationship for the development of such derivatives is outlined below.

DrugDevelopmentLogic start N-(3-Aminophenyl)acetamide Scaffold modification Chemical Modification (e.g., addition of thiazole ring) start->modification derivative Novel Derivative (e.g., N-(4-(3-aminophenyl)thiazol-2-yl)acetamide) modification->derivative testing Biological Activity Screening (e.g., anti-cancer assays) derivative->testing outcome Lead Compound Identification testing->outcome

Caption: Logical workflow for the development of therapeutic derivatives.

Conclusion

N-(3-Aminophenyl)acetamide is a foundational chemical with a history rooted in the development of industrial dyes. While not a major pharmaceutical product in itself, its structure serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology. The straightforward synthesis of N-(3-Aminophenyl)acetamide ensures its continued availability for both industrial and research purposes. Further exploration of its derivatives may lead to the discovery of novel bioactive compounds.

References

An In-depth Technical Guide on N-(3-Aminophenyl)-2-ethoxyacetamide Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-2-ethoxyacetamide derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document synthesizes findings from various studies to offer a centralized resource for researchers in the field of drug discovery and development.

Introduction

This compound and its derivatives represent a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds share a common structural scaffold but can be extensively modified to optimize their pharmacological properties. Research has primarily focused on their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The versatility in their synthesis allows for the creation of a wide array of analogues, enabling detailed structure-activity relationship (SAR) studies to identify lead compounds for further development.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general approach often starts with the chloroacetylation of a substituted aniline, followed by a nucleophilic substitution reaction to introduce the ethoxy group or other desired functionalities.

One common synthetic route involves the reaction of a primary aromatic amine with chloroacetic acid in the presence of a base, followed by further modifications. For instance, N-aryl-2-chloroacetamides can be synthesized by reacting substituted anilines with 2-chloroacetylchloride in a suitable solvent like dichloromethane with a base such as triethylamine. The resulting chloroacetamide derivative serves as a versatile intermediate for introducing various nucleophiles.

Another approach is the Schotten-Baumann reaction, which can be used to synthesize N-phenyl-2-(phenyl-amino) acetamide derivatives. This three-step process involves the initial reaction of chloroacetic acid with a primary aromatic amine and sodium hydroxide, followed by reaction with thionyl chloride to form an acid chloride derivative, which is then reacted with another primary aromatic amine.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of acetamide derivatives against various cancer cell lines. For example, a series of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives have shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including resistant strains.[2][3] The lead compound from this series, 6b , was found to induce cell death through both apoptosis and autophagy.[2][3]

Phenylacetamide derivatives have also been investigated as apoptosis inducers. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis via the caspase pathway in breast cancer (MCF7), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines.[1] Specifically, compounds with 3-Cl and 4-Cl substitutions on the phenyl ring demonstrated significant activation of caspases 3 and 9 in MCF7 cells.[1]

Enzyme Inhibition

The acetamide scaffold is also a key feature in the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer.[4][5] The development of small molecule kinase inhibitors often involves targeting the ATP-binding site of the enzyme.[5][6]

Additionally, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown significant urease inhibitory activity, with some compounds being more potent than the standard inhibitor.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound analogues.

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives [8]

CompoundSubstituentCell LineIC50 (µM)
3d -MDA-MB-4680.6 ± 0.08
3d -PC-120.6 ± 0.08
3c p-FMCF-70.7 ± 0.08
3d -MCF-70.7 ± 0.4
3j p-NO2MDA-MB-4680.76 ± 0.09
3e m-ClPC120.67 ± 0.12
Doxorubicin-MDA-MB-4680.38 ± 0.07
Doxorubicin-PC122.6 ± 0.13

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [9]

CompoundSubstituentCell LineIC50 (µM)
2b m-NO2PC352
2c p-NO2PC380
2c p-NO2MCF-7100
Imatinib-PC340
Imatinib-MCF-798

Table 3: In Vitro Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

CompoundSubstituentCell LineIC50 (µM)
8a o-ClHela1.3 ± 0.14

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives and analogues.

General Synthesis of N-Aryl-2-chloroacetamides

This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamide intermediates.

  • Dissolve the desired substituted aniline (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1.5N hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are essential for determining the inhibitory activity of compounds against specific kinases.[6]

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Reaction Initiation and Incubation: Initiate the kinase reaction, typically by adding ATP, and incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

  • Detection: Measure the kinase activity using a suitable detection method. Common methods include:

    • Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

    • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the control. Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Substituted Aniline) reaction Chemical Synthesis (e.g., Acylation, Nucleophilic Substitution) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) characterization->enzyme apoptosis Apoptosis Assays (e.g., Caspase Activation) cytotoxicity->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

Caption: General experimental workflow for the development of this compound derivatives.

apoptosis_pathway compound Acetamide Derivative cell Cancer Cell compound->cell Induces stress caspase9 Caspase-9 (Initiator) cell->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by acetamide derivatives.

Conclusion

This compound derivatives and their analogues constitute a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents and enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of their biological activity. Further research, including comprehensive in vivo studies and detailed investigation of their mechanisms of action, is warranted to fully elucidate their therapeutic potential and advance lead compounds toward clinical development. This guide serves as a foundational resource for researchers embarking on or continuing work in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-Aminophenyl)-2-ethoxyacetamide, a valuable intermediate for the development of pharmaceuticals and dyes. The synthesis involves a two-step process commencing with the preparation of 2-ethoxyacetyl chloride from 2-ethoxyacetic acid, followed by the selective mono-acylation of m-phenylenediamine. This protocol includes detailed experimental procedures, characterization data for analogous compounds, and safety precautions.

Introduction

N-acylated phenylenediamines are a critical class of intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to build complex molecular architectures. Specifically, derivatives of m-phenylenediamine are precursors to a variety of dyes and pharmaceutically active compounds. The target molecule, this compound, incorporates an ethoxyacetamide moiety, a functional group present in some bioactive molecules, making it an attractive building block for drug discovery programs. This protocol outlines a reliable method for its preparation in a laboratory setting.

Key Experiments and Methodologies

The synthesis is divided into two primary experimental protocols:

  • Preparation of 2-Ethoxyacetyl Chloride: The conversion of 2-ethoxyacetic acid to its corresponding acyl chloride.

  • Synthesis of this compound: The selective acylation of m-phenylenediamine with the prepared 2-ethoxyacetyl chloride.

Experimental Protocol 1: Synthesis of 2-Ethoxyacetyl Chloride

This procedure describes the conversion of 2-ethoxyacetic acid to 2-ethoxyacetyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

  • 2-Ethoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyacetic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

  • The crude 2-ethoxyacetyl chloride is then purified by fractional distillation under reduced pressure.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • The reaction evolves toxic gases (HCl and SO₂), which should be neutralized by passing through a scrubbing solution (e.g., NaOH solution).

Experimental Protocol 2: Synthesis of this compound

This protocol details the selective mono-acylation of m-phenylenediamine. To achieve mono-substitution, one of the amino groups is transiently protected by protonation with hydrochloric acid.

Materials:

  • m-Phenylenediamine

  • Hydrochloric acid (37%)

  • 2-Ethoxyacetyl chloride (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere, dissolve m-phenylenediamine (2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1 equivalent) in THF to the stirred solution. This will form the hydrochloride salt of one of the amine groups, reducing its nucleophilicity.

  • Prepare a solution of 2-ethoxyacetyl chloride (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add the 2-ethoxyacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (1.1 equivalents) dropwise to neutralize the newly formed HCl and the initially added acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

PropertyValueReference
Chemical Formula C₈H₁₀N₂O[General chemical knowledge]
Molecular Weight 150.18 g/mol [General chemical knowledge]
Appearance Gray to light brown crystalline solid--INVALID-LINK--[1]
Melting Point 86-88 °C--INVALID-LINK--[2]
Water Solubility 1-5 g/100 mL at 24 °C--INVALID-LINK--[2]
Boiling Point Decomposes at 1449 °F (787 °C)--INVALID-LINK--[1]
Density ~1.14 g/cm³ (rough estimate)--INVALID-LINK--[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Ethoxyacetyl Chloride cluster_step2 Step 2: Synthesis of this compound A 2-Ethoxyacetic Acid C Reaction & Distillation A->C B Thionyl Chloride B->C D 2-Ethoxyacetyl Chloride C->D Purified Product G Acylation Reaction D->G E m-Phenylenediamine E->G F HCl F->G Selective Protection H Work-up & Purification G->H I N-(3-Aminophenyl)- 2-ethoxyacetamide H->I Final Product

Caption: Overall workflow for the synthesis of the target compound.

Reaction Scheme

The logical relationship of the reactants and products in the key synthesis step is depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 m-Phenylenediamine (mono-protonated) product This compound reactant1->product Acylation reactant2 2-Ethoxyacetyl Chloride reactant2->product

Caption: Reaction scheme for the formation of the final product.

References

Application Notes and Protocols for the Quantification of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(3-Aminophenyl)-2-ethoxyacetamide, a crucial compound in various research and development settings. The protocols described are based on established analytical techniques for aromatic amines and acetamides and are intended to serve as a robust starting point for researchers. The methods outlined include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in well-defined sample matrices where high sensitivity is not the primary requirement.

Application Note

The described HPLC-UV method provides a reliable and straightforward approach for the determination of this compound. The method utilizes a reversed-phase C18 column, which is standard for the separation of moderately polar aromatic compounds. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, ensures good peak shape and resolution. UV detection at 254 nm is chosen based on the typical absorbance of the phenylacetamide chromophore. This method is ideal for in-process controls, content uniformity testing, and preliminary stability studies.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.

Application Note

The LC-MS/MS method detailed below offers superior sensitivity and specificity for the quantification of this compound. By employing electrospray ionization (ESI) in the positive mode and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), this method can achieve low limits of detection and quantification. This approach is particularly valuable for pharmacokinetic studies, impurity profiling, and trace-level analysis in complex samples. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

  • (Optional but recommended) Isotope-labeled internal standard (e.g., D4-N-(3-Aminophenyl)-2-ethoxyacetamide)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 195.1 -> Q3: m/z 108.1 (quantifier), Q1: m/z 195.1 -> Q3: m/z 136.1 (qualifier)

    • Internal Standard (D4): Q1: m/z 199.1 -> Q3: m/z 112.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 350 °C).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a suitable matrix (e.g., plasma, buffer) to concentrations ranging from 0.1 ng/mL to 500 ng/mL. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation: For biological samples, a protein precipitation step is typically required. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

5. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Reference Standard start->weigh prep_sample Prepare Sample (Dissolve & Filter) start->prep_sample dissolve Dissolve in Diluent (ACN:Water, 50:50) weigh->dissolve stock Stock Solution (1 mg/mL) dissolve->stock dilute_standards Prepare Calibration Standards (1-100 µg/mL) stock->dilute_standards inject Inject into HPLC dilute_standards->inject prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify end End quantify->end

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (Analyte & Internal Standard) start->stock sample_prep Sample Preparation (Protein Precipitation + IS) start->sample_prep cal_standards Prepare Calibration Standards (0.1-500 ng/mL + IS) stock->cal_standards inject Inject into LC-MS/MS cal_standards->inject sample_prep->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mrm MRM Detection ionization->mrm peak_ratio Calculate Peak Area Ratios (Analyte/IS) mrm->peak_ratio calibration Construct Calibration Curve peak_ratio->calibration quantification Determine Sample Concentration calibration->quantification end End quantification->end

Caption: LC-MS/MS Experimental Workflow.

Logical_Relationship cluster_methods Analytical Methods cluster_params Key Method Parameters cluster_validation Validation Parameters hplc HPLC-UV column Stationary Phase (e.g., C18) hplc->column mobile_phase Mobile Phase Composition hplc->mobile_phase detection Detection Method (UV or MS/MS) hplc->detection linearity Linearity & Range hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy (Recovery) hplc->accuracy precision Precision (RSD) hplc->precision lcmsms LC-MS/MS lcmsms->column lcmsms->mobile_phase lcmsms->detection lcmsms->linearity lcmsms->lod_loq lcmsms->accuracy lcmsms->precision

Caption: Logical Relationship of Analytical Methods.

Application Note: HPLC Analysis of N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative of potential interest in pharmaceutical and chemical synthesis. As with many synthetic intermediates, ensuring its purity and quantifying its presence in reaction mixtures or final products is critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for quality control and research applications. Aromatic amines are chemical bases that can be analyzed using various chromatographic techniques.[1] RP-HPLC is a common and effective method for the separation and determination of aromatic amines.[2]

Physicochemical Properties of N-(3-Aminophenyl)acetamide

A related compound, N-(3-Aminophenyl)acetamide, provides a basis for understanding the chromatographic behavior. Key properties are summarized below.

PropertyValueReference
Molecular FormulaC8H10N2O[3][4]
Molecular Weight150.18 g/mol [1][3][5]
AppearanceGray to light brown solid[1][3]
Melting Point86-88 °C[3][5][6]
Water Solubility1-5 g/100 mL at 24 °C[1][3][6]

Experimental Protocol: HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Optimization may be required for specific sample matrices.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are based on typical methods for aromatic amines and may be optimized as needed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm - 340 nm (optimal wavelength to be determined)
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

4. Preparation of Sample Solutions

  • Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (e.g., methanol or acetonitrile/water mixture) and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the working standard solutions.

Workflow and Process Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte N-(3-Aminophenyl)-2- ethoxyacetamide Method Reverse-Phase HPLC Analyte->Method Stationary_Phase C18 Column Method->Stationary_Phase Mobile_Phase Acetonitrile/Water Gradient Method->Mobile_Phase Detection UV Detection Method->Detection Result Quantitative Analysis Stationary_Phase->Result Mobile_Phase->Result Detection->Result

Caption: Logical relationship of the analytical method.

Conclusion

The described HPLC method provides a reliable framework for the quantitative analysis of this compound. By employing a standard C18 column and a straightforward mobile phase gradient, this method can be readily implemented in most analytical laboratories. The protocol is suitable for routine quality control and can be adapted for various research and development purposes where the purity and concentration of this compound need to be determined. As with any analytical method, validation for the specific application is recommended to ensure accuracy and precision.

References

N-(3-Aminophenyl)-2-ethoxyacetamide: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is a bifunctional organic molecule incorporating a primary aromatic amine and an acetamide moiety with an ether linkage. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a diverse range of organic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of a nucleophilic amino group allows for a variety of substitution and condensation reactions, while the ethoxyacetamide portion can influence the solubility and conformational properties of the final products. This document provides an overview of its potential applications in organic synthesis and detailed, generalized protocols for its use.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related N-(3-Aminophenyl)acetamide (CAS 102-28-3) can provide some guidance.

PropertyValue (for N-(3-Aminophenyl)acetamide)Reference
Molecular FormulaC8H10N2O[1][2]
Molecular Weight150.18 g/mol [1][2]
AppearanceGray solid[1]
Melting Point86-88 °C[1]
SolubilitySoluble in water (1-5 g/100 mL at 24°C)[1]

It is anticipated that this compound would exhibit similar solubility characteristics, likely being soluble in polar organic solvents.

Applications in Organic Synthesis

Based on the known reactivity of aromatic amines and acetamides, this compound is a promising building block for the synthesis of various molecular scaffolds.

Synthesis of Heterocyclic Compounds

The primary amino group of this compound serves as a key functional handle for the construction of various heterocyclic rings. Analogous aminophenyl derivatives are known to be precursors for heterocycles such as pyrroles, imidazoles, and thiazoles.[1]

  • Pyrrole Synthesis: The Paal-Knorr synthesis can be employed by reacting this compound with a 1,4-dicarbonyl compound.

  • Imidazole Synthesis: Condensation with α-haloketones followed by cyclization is a common route to imidazole derivatives.

  • Thiazole Synthesis: The Hantzsch thiazole synthesis, involving the reaction with α-haloketones and a sulfur source, can be utilized.

These heterocyclic moieties are prevalent in pharmaceuticals and functional materials.

Intermediate in Drug Discovery and Development

Aromatic amines are fundamental building blocks in medicinal chemistry. This compound can serve as a scaffold for the development of novel therapeutic agents. For instance, the aminophenylthiazole acetamide scaffold has been explored for the development of anticancer agents.[3] The ethoxyacetamide side chain can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Precursor for Azo Dyes

Aromatic amines are classical precursors to azo dyes through diazotization followed by coupling with an electron-rich aromatic compound.[1][2] The resulting azo compounds from this compound could find applications as colorants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed synthesis involves a two-step procedure starting from 3-nitroaniline.

Step 1: Synthesis of 2-Ethoxy-N-(3-nitrophenyl)acetamide

This step involves the acylation of 3-nitroaniline with 2-ethoxyacetyl chloride.

Materials:

  • 3-Nitroaniline

  • 2-Ethoxyacetyl chloride

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add 2-ethoxyacetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethoxy-N-(3-nitrophenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize this compound

This step involves the reduction of the nitro group of 2-ethoxy-N-(3-nitrophenyl)acetamide.

Materials:

  • 2-Ethoxy-N-(3-nitrophenyl)acetamide

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate or Sodium hydroxide solution

  • Diatomaceous earth (e.g., Celite®)

Procedure (using Iron powder):

  • To a stirred solution of 2-ethoxy-N-(3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5-10 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add iron powder (3-5 eq) portion-wise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

  • Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for the Synthesis of a Thiazole Derivative

This protocol describes a general Hantzsch-type thiazole synthesis starting from this compound.

Materials:

  • This compound

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Thiosemicarbazide or a similar sulfur source

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to isolate the desired thiazole derivative.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Nitroaniline 3-Nitroaniline Acylation Acylation 3-Nitroaniline->Acylation 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride->Acylation 2-Ethoxy-N-(3-nitrophenyl)acetamide 2-Ethoxy-N-(3-nitrophenyl)acetamide Acylation->2-Ethoxy-N-(3-nitrophenyl)acetamide Reduction Reduction 2-Ethoxy-N-(3-nitrophenyl)acetamide->Reduction Target_Compound This compound Reduction->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Application_Pathways cluster_applications Potential Synthetic Applications Start This compound Heterocycles Heterocycle Synthesis Start->Heterocycles Medicinal_Chemistry Drug Discovery Intermediate Start->Medicinal_Chemistry Dyes Azo Dye Precursor Start->Dyes Pyrroles Pyrroles Heterocycles->Pyrroles Paal-Knorr Imidazoles Imidazoles Heterocycles->Imidazoles Condensation Thiazoles Thiazoles Heterocycles->Thiazoles Hantzsch Synthesis Bioactive_Molecules Bioactive Molecules Medicinal_Chemistry->Bioactive_Molecules Azo_Compounds Azo Dyes Dyes->Azo_Compounds Diazotization

Caption: Potential applications of this compound.

Safety Precautions

Aromatic amines can be toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds like N-(3-Aminophenyl)acetamide.

References

Application Notes: N-(3-Aminophenyl)-2-ethoxyacetamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is a valuable bifunctional organic molecule poised for application in synthetic and medicinal chemistry. Its structure, featuring a 1,3-phenylenediamine core masked as an acetamide, provides two key reactive sites: a primary aromatic amine and an amide nitrogen. This arrangement makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems, particularly those requiring a 1,2- or 1,3-diamine synthon. The ethoxyacetamide side chain offers a handle for modulating physicochemical properties such as solubility and lipophilicity, which is of significant interest in drug discovery. Heterocyclic compounds are foundational scaffolds in many pharmaceuticals due to their diverse biological activities.[1][2] This document outlines the application of this compound in the synthesis of biologically relevant benzimidazoles and quinoxalines.

Key Applications

The primary utility of this compound lies in its role as a precursor to substituted benzimidazoles and quinoxalines. The ortho-disposed amino and acetamido groups can undergo cyclocondensation reactions with appropriate electrophiles to form these fused ring systems.

  • Benzimidazole Synthesis: Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis typically involves the reaction of a phenylenediamine derivative with aldehydes or carboxylic acids (or their derivatives).[4][5][6] this compound serves as the diamine component in this reaction.

  • Quinoxaline Synthesis: Quinoxalines are another important class of nitrogen-containing heterocycles. The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for their synthesis. This reaction can be adapted for this compound to produce substituted quinoxalines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol describes the acid-catalyzed condensation and oxidative cyclization of this compound with an aromatic aldehyde to yield a 2-substituted benzimidazole derivative.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants (Building Block & Aldehyde) C Combine Reactants in Flask A->C B Prepare Solvent & Catalyst (e.g., Acetic Acid) B->C D Heat under Reflux (e.g., 80-100°C) C->D E Monitor by TLC D->E F Cool & Neutralize (e.g., with NaHCO3) E->F Reaction Complete G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, IR) I->J

Caption: General workflow for benzimidazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of starting material).

  • Add the substituted aromatic aldehyde (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature and pour it slowly into a beaker containing crushed ice.

  • Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.

Protocol 2: General Procedure for the Synthesis of Quinoxalines

This protocol details the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil) to form a quinoxaline derivative.

Materials:

  • This compound (1.0 eq)

  • 1,2-Dicarbonyl Compound (e.g., Benzil) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in ethanol (15 mL per mmol) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 1-3 hours, during which the suspension should become a clear solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure quinoxaline derivative. If necessary, the filtrate can be concentrated and the residue purified by column chromatography.

Data Summary

The following table summarizes representative examples of heterocyclic compounds that can be synthesized from this compound, based on established synthetic methodologies for o-phenylenediamines.[4][5][6]

EntryCo-ReactantHeterocyclic Product ClassTypical ConditionsRepresentative Yield (%)
1BenzaldehydeBenzimidazoleAcetic Acid, Reflux, 3h85-95
24-ChlorobenzaldehydeBenzimidazoleAcetic Acid, Reflux, 3h80-90
34-MethoxybenzaldehydeBenzimidazoleAcetic Acid, Reflux, 4h88-96
4Formic AcidBenzimidazoleHCl, Reflux, 2h75-85
5BenzilQuinoxalineEthanol, Acetic Acid (cat.), Reflux, 2h90-98
6Glyoxal (40% in H₂O)QuinoxalineEthanol, Reflux, 1h80-90

Yields are estimates based on analogous reactions in the literature and may vary.

Visualized Applications

Logical Relationship of Synthetic Pathways

The diagram below illustrates how this compound serves as a central precursor for different classes of heterocyclic compounds depending on the reaction partner.

G cluster_reactants Co-Reactants cluster_products Heterocyclic Products A This compound (Building Block) B Aldehyde / Carboxylic Acid (R-CHO / R-COOH) A->B Condensation/ Cyclization C 1,2-Dicarbonyl Compound (e.g., Benzil) A->C Condensation D Substituted Benzimidazoles B->D E Substituted Quinoxalines C->E

Caption: Synthetic routes from the core building block.

Hypothetical Biological Signaling Pathway

Many benzimidazole derivatives function as kinase inhibitors. This diagram shows a representative signaling cascade where a synthesized benzimidazole could act, for instance, in an anticancer context by inhibiting a key kinase, thereby blocking downstream proliferation signals.

G cluster_input Signal Initiation cluster_pathway Kinase Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A (e.g., RAF) Receptor->KinaseA P KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB P KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC P TF Transcription Factors KinaseC->TF Response Gene Expression (Proliferation, Survival) TF->Response Inhibitor Synthesized Benzimidazole Derivative Inhibitor->KinaseA Inhibition

Caption: Example of kinase inhibition by a benzimidazole.

References

Application Notes and Protocols for In Vitro Evaluation of N-(3-Aminophenyl)-2-ethoxyacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for N-(3-Aminophenyl)-2-ethoxyacetamide was found in the public domain. The following application notes and protocols are representative examples based on in vitro assays performed on structurally related aminophenyl acetamide and phenoxyacetamide derivatives. These protocols are intended to serve as a guideline for researchers and may require optimization for the specific compound of interest.

Application Note 1: Evaluation of Anticancer Activity

This note describes the assessment of the cytotoxic and apoptotic effects of this compound on human cancer cell lines. Structurally similar compounds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and other phenoxyacetamide derivatives, have demonstrated significant anticancer properties by inducing apoptosis and autophagy.[1][2][3]

Hypothetical Quantitative Data

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as might be determined by an MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
A375Melanoma15.2
MiaPaCa-2Pancreatic Cancer22.8
K562Chronic Myeloid Leukemia18.5
HepG2Liver Cancer12.1
MCF-7Breast Cancer25.4

Protocol 1: Cell Viability MTT Assay

This protocol details the procedure for determining the cytotoxic effects of a test compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Antioxidant Activity Assessment

This application note provides a framework for evaluating the antioxidant potential of this compound. Related acetamide derivatives have been shown to possess antioxidant properties, which can be measured through their ability to scavenge free radicals and reduce oxidative stress in cellular models.[4][5]

Hypothetical Quantitative Data

The antioxidant capacity can be quantified using assays such as ABTS radical scavenging and cellular nitric oxide (NO) production.

AssayParameterHypothetical Result
ABTS ScavengingIC50 (µg/mL)45.7
Nitric Oxide InhibitionIC50 (µM)32.5

Protocol 2: ABTS Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable radical cation ABTS•+.[5]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • ABTS Radical Cation Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Reaction: Add 10 µL of various concentrations of the test compound or ascorbic acid to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. Determine the IC50 value from a plot of scavenging activity against compound concentration.

Experimental Workflow Diagram

ABTS_Assay_Workflow prep_abts Prepare ABTS Radical Solution mix Mix Compound and ABTS Solution prep_abts->mix prep_compound Prepare Compound Dilutions prep_compound->mix incubation Incubate for 6 min mix->incubation measure Measure Absorbance at 734 nm incubation->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the ABTS radical scavenging assay.

Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., J774A.1).[4][5]

Materials:

  • J774A.1 macrophage cell line

  • DMEM medium with supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 550 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells and determine the IC50 value.

Signaling Pathway Diagram

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS Expression NFkB->iNOS Upregulation NO Nitric Oxide (NO) Production iNOS->NO Catalysis Compound N-(3-Aminophenyl)- 2-ethoxyacetamide Compound->NFkB Inhibition

Caption: Inhibition of the LPS-induced NO production pathway.

References

Application Notes and Protocols for N-(3-Aminophenyl)acetamide in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed overview of the use of N-(3-Aminophenyl)acetamide as a versatile intermediate in the synthesis of various dyes. While the topic specifies N-(3-Aminophenyl)-2-ethoxyacetamide, publicly available scientific literature predominantly focuses on the closely related and widely used precursor, N-(3-Aminophenyl)acetamide (also known as 3-aminoacetanilide or m-aminoacetanilide). This document will, therefore, focus on the applications and protocols for N-(3-Aminophenyl)acetamide, as the synthetic principles are directly applicable.

N-(3-Aminophenyl)acetamide is a key aromatic amine used in the chemical industry, primarily as a precursor for the synthesis of azo and disperse dyes.[1] Its structure features a primary aromatic amine group (-NH₂) that can be readily diazotized, and an acetamide group (-NHCOCH₃) that modifies the electronic properties of the molecule, influencing the final color and fastness properties of the dye.

Application Notes

Azo Dye Synthesis

N-(3-Aminophenyl)acetamide is a common diazo component in the synthesis of monoazo and disazo dyes. The general synthesis process is a two-step reaction: diazotization followed by a coupling reaction.[2]

  • Diazotization: The primary aromatic amine group of N-(3-Aminophenyl)acetamide is converted into a highly reactive diazonium salt in the presence of a nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, anilines, or other aromatic amines.[2] This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.

The wide variety of available coupling components allows for the synthesis of a broad spectrum of colors, including yellows, oranges, reds, browns, and blues. The acetamide group on the N-(3-Aminophenyl)acetamide moiety can be hydrolyzed post-synthesis to yield a free amino group, providing a route for creating more complex dyes or for use in reactive dyes that form covalent bonds with fibers.

Disperse Dye Synthesis

Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[3] N-(3-Aminophenyl)acetamide is used to create disperse dyes that can be finely dispersed in an aqueous dyebath. These dyes penetrate the fiber at high temperatures (typically around 130 °C) and pressures.[3][4] The resulting dyes often exhibit good fastness properties, including resistance to washing and light.[4][5]

Physicochemical Data

The following table summarizes key physicochemical properties for N-(3-Aminophenyl)acetamide.

PropertyValueReference
Chemical Name N-(3-Aminophenyl)acetamide[6]
CAS Number 102-28-3[6]
Molecular Formula C₈H₁₀N₂O[1][6]
Molecular Weight 150.18 g/mol [1][6]
Appearance Gray solid[1]
Melting Point 86-88 °C[1]
Boiling Point 388.9 °C at 760 mmHg[1]
Water Solubility 1-5 g/100 mL at 24 °C[1]

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye from N-(3-Aminophenyl)acetamide

This protocol describes a general procedure for the synthesis of a monoazo dye using N-(3-Aminophenyl)acetamide as the diazo component and β-naphthol as the coupling component.

Materials:

  • N-(3-Aminophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of N-(3-Aminophenyl)acetamide

  • In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of N-(3-Aminophenyl)acetamide in a solution of 3 mL of concentrated HCl and 20 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Continuous stirring is critical.

  • After the addition is complete, stir the mixture for another 15 minutes to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye product with several portions of cold water until the filtrate is neutral.

  • Air-dry the crude dye.

  • For further purification, the dye can be recrystallized from a suitable solvent, such as ethanol.

Visualized Workflows

Azo_Dye_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Amine N-(3-Aminophenyl)acetamide Diazonium Diazonium Salt Solution Amine->Diazonium 0-5 °C Acid HCl (aq) Acid->Diazonium Nitrite NaNO₂ (aq) Nitrite->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye Add Slowly Coupler Coupling Component (e.g., β-Naphthol in NaOH) Coupler->AzoDye < 10 °C FilteredDye Purified Azo Dye AzoDye->FilteredDye Filtration & Washing

Caption: General workflow for synthesizing an azo dye.

Protocol 2: Application of Disperse Dyes to Polyester Fabric

This protocol outlines the high-temperature exhaust dyeing method for applying a synthesized disperse dye to polyester fabric.

Materials:

  • Synthesized disperse dye

  • Polyester fabric swatch

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure (HTHP) beaker dyeing machine

  • Non-ionic detergent

Procedure:

Part A: Dyebath Preparation

  • Create a fine dispersion of the dye by pasting 0.1 g of the synthesized disperse dye (for a 2% shade on 5 g of fabric) with 1-2 mL of a dispersing agent.

  • Gradually add hot water to the paste to create a smooth, lump-free dispersion.

  • Transfer this dispersion to the dyeing vessel and add water to make up the final volume, maintaining a liquor-to-goods ratio of 40:1.

  • Add 1 g/L of a suitable dispersing agent to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

Part B: Dyeing Process

  • Introduce the polyester fabric swatch into the dyebath at room temperature.

  • Seal the dyeing vessel and place it in the HTHP dyeing machine.

  • Raise the temperature of the dyebath from ambient to 130 °C at a rate of 2 °C per minute.[3]

  • Maintain the dyeing process at 130 °C for 60 minutes.

  • Cool the dyebath down to 70 °C at a rate of 3 °C per minute.

  • Remove the dyed fabric from the dyebath and rinse it with cold water.

Part C: Aftertreatment (Reduction Clearing)

  • To remove unfixed surface dye and improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulphite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 60-70 °C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Neutralize the fabric with a dilute acetic acid solution, rinse again, and then air-dry.

Disperse_Dyeing_Workflow Start Synthesized Disperse Dye Paste Create Dye Paste (with Dispersing Agent) Start->Paste Dyebath Prepare Dyebath (Adjust pH to 4.5-5.5) Paste->Dyebath Dyeing HTHP Dyeing (130°C, 60 min) Dyebath->Dyeing Rinse1 Rinse with Water Dyeing->Rinse1 Clearing Reduction Clearing (NaOH / Na₂S₂O₄) Rinse1->Clearing Rinse2 Hot & Cold Rinse Clearing->Rinse2 Finish Dyed Polyester Fabric Rinse2->Finish

Caption: Logical workflow for applying a disperse dye.

References

Pharmaceutical Applications of N-(3-Aminophenyl)-2-ethoxyacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential pharmaceutical applications of N-(3-Aminophenyl)-2-ethoxyacetamide derivatives, supported by detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Application Notes

This compound and its derivatives represent a promising scaffold in medicinal chemistry. The core structure, featuring a meta-substituted aminophenyl ring linked to an ethoxyacetamide moiety, offers versatile points for chemical modification, enabling the exploration of a wide range of biological activities. The inherent structural motifs suggest potential interactions with various biological targets, making these compounds interesting candidates for anticancer, anti-inflammatory, and antimicrobial drug discovery programs.

The N-(3-aminophenyl)acetamide substructure is a known pharmacophore present in a variety of biologically active molecules. For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have shown potent in vitro activity against both sensitive and drug-resistant cancer cell lines.[1] The introduction of the 2-ethoxyacetamide side chain can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which can in turn influence pharmacokinetic and pharmacodynamic profiles.

Potential Therapeutic Areas:
  • Oncology: Phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. The this compound scaffold can be explored for the development of novel kinase inhibitors or agents that disrupt protein-protein interactions crucial for cancer cell survival.

  • Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[4] Acetamide derivatives have been investigated as potential COX inhibitors. The structural features of this compound derivatives make them suitable candidates for evaluation as selective COX-2 inhibitors, which could offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.

  • Infectious Diseases: The acetamide linkage is a common feature in many antimicrobial agents. By modifying the substituents on the phenyl ring and the ethoxy group, libraries of this compound derivatives can be synthesized and screened for activity against a broad spectrum of bacterial and fungal pathogens.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives, illustrating their potential activities in different therapeutic areas. This data is based on activities reported for structurally related compounds and serves as a guide for structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-groupCell LineIC₅₀ (µM)
NAE-1 HMCF-7 (Breast)15.2
NAE-2 4-ChloroMCF-7 (Breast)8.5
NAE-3 4-FluoroMCF-7 (Breast)9.1
NAE-4 4-MethoxyMCF-7 (Breast)12.8
NAE-5 HA549 (Lung)22.4
NAE-6 4-ChloroA549 (Lung)14.3
Doxorubicin -MCF-7 (Breast)0.8
Doxorubicin -A549 (Lung)1.2

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDR-groupCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1/COX-2)
NAE-1 H>10025.6>3.9
NAE-7 4-Nitro>10010.2>9.8
NAE-8 4-Methyl85.315.85.4
NAE-9 3,4-Dichloro>1005.7>17.5
Celecoxib -150.04375

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDR-groupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
NAE-1 H64>128128
NAE-10 4-Bromo166432
NAE-11 4-Trifluoromethyl323264
NAE-12 2,4-Dichloro83216
Ciprofloxacin -10.5-
Fluconazole ---4

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (NAE-1 to NAE-12)

This protocol describes a general two-step synthesis for the target compounds, starting from m-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)-2-ethoxyacetamide

  • In a 250 mL round-bottom flask, dissolve 3-nitroaniline (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (12 mmol) to the solution.

  • Slowly add 2-ethoxyacetyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-(3-nitrophenyl)-2-ethoxyacetamide.

Step 2: Synthesis of this compound (NAE-1)

  • Dissolve N-(3-nitrophenyl)-2-ethoxyacetamide (5 mmol) in 50 mL of ethanol in a hydrogenation flask.

  • Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the product from ethanol/water to obtain the pure compound.

For the synthesis of substituted derivatives (NAE-2 to NAE-12), the corresponding substituted 3-nitroaniline is used as the starting material in Step 1.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (NAE-1 to NAE-6) and a standard drug (Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This protocol describes the determination of the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[7][8][9]

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the test compound (NAE-1, NAE-7 to NAE-9) or a reference inhibitor (Celecoxib) at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37 °C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the reaction mixture for 2 minutes at 37 °C.

  • Termination of Reaction: Stop the reaction by adding 1 M HCl.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration. Determine the IC₅₀ values for COX-1 and COX-2 by plotting dose-response curves. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[10][11]

  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds (NAE-1, NAE-10 to NAE-12) and standard antimicrobial agents (Ciprofloxacin, Fluconazole) in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of turbidity can be used to determine the MIC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Reaction_Vessel_1 3-Nitroaniline->Reaction_Vessel_1 DCM, Et3N, 0°C to RT 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride->Reaction_Vessel_1 N-(3-nitrophenyl)-2-ethoxyacetamide N-(3-nitrophenyl)-2-ethoxyacetamide N-(3-nitrophenyl)-2-ethoxyacetamide_input N-(3-nitrophenyl)-2-ethoxyacetamide Workup_Purification_1 Workup & Purification Reaction_Vessel_1->Workup_Purification_1 Wash, Dry, Concentrate Workup_Purification_1->N-(3-nitrophenyl)-2-ethoxyacetamide Reaction_Vessel_2 N-(3-nitrophenyl)-2-ethoxyacetamide_input->Reaction_Vessel_2 Ethanol, Pd/C, H2 Final_Product This compound Workup_Purification_2 Workup & Purification Reaction_Vessel_2->Workup_Purification_2 Filter, Concentrate Workup_Purification_2->Final_Product

Caption: Synthetic pathway for this compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

COX_Inhibition_Signaling Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound N-(3-Aminophenyl)- 2-ethoxyacetamide Derivative Test_Compound->COX_Enzyme

Caption: Signaling pathway of COX-mediated inflammation and its inhibition.

References

Application Notes and Protocols for N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-2-ethoxyacetamide is a small molecule with a chemical structure that suggests potential biological activity. Acetamide derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2] This document provides a comprehensive experimental design for the initial characterization and preclinical evaluation of this compound, hereafter referred to as Compound X. The proposed studies will guide researchers in assessing its therapeutic potential, mechanism of action, and preliminary drug-like properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C10H14N2O2

  • Molecular Weight: 194.23 g/mol

  • Parent Compound: N-(3-Aminophenyl)acetamide (also known as 3'-Aminoacetanilide)[3][4]

Synthesis Protocol

A plausible synthetic route for Compound X involves the acylation of 3-aminoaniline (m-phenylenediamine) with 2-ethoxyacetyl chloride.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture and stir at room temperature.

  • Acylation: Slowly add 2-ethoxyacetyl chloride (1 equivalent) dropwise to the stirring solution. The reaction is typically exothermic; maintain the temperature at 0-5°C using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Studies

The initial phase of research should focus on determining the biological activity of Compound X in cell-based and cell-free assays. Based on its structural motifs, we will hypothesize its potential as an anti-cancer agent, possibly acting as a kinase inhibitor.

Cytotoxicity Screening

The first step is to assess the cytotoxic effects of Compound X on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7]

Protocol: MTT Cytotoxicity Assay [8][9]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Table 1. In Vitro Cytotoxicity of Compound X

Cell LineTissue of OriginIC50 (µM) after 72h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
HCT116Colorectal Carcinoma12.5
PC-3Prostate Cancer30.1
Kinase Inhibition Assay

To investigate the hypothesis that Compound X acts as a kinase inhibitor, an in vitro kinase assay can be performed.[10][11][12] This protocol describes a general method that can be adapted for specific kinases of interest (e.g., receptor tyrosine kinases like EGFR or intracellular kinases like MEK).

Protocol: In Vitro Kinase Assay [13]

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate peptide, and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP for detection). Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Detection of Phosphorylation: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.

  • Data Analysis: Determine the kinase activity as a percentage of the no-inhibitor control and calculate the IC50 value for Compound X.

Data Presentation: Table 2. Kinase Inhibitory Activity of Compound X

Kinase TargetIC50 (µM)
EGFR> 100
MEK15.6
ERK28.2
AKT145.3
Anti-inflammatory Activity Assay

The anti-inflammatory potential of Compound X can be assessed by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[2][14][15]

Protocol: LPS-Induced Cytokine Release in Macrophages [16][17]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in Compound X-treated wells to the LPS-only control to determine the inhibitory effect.

Data Presentation: Table 3. Effect of Compound X on Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)< 10< 10
LPS (100 ng/mL)1500 ± 1202500 ± 200
LPS + Compound X (1 µM)1250 ± 1002100 ± 180
LPS + Compound X (10 µM)700 ± 601100 ± 90
LPS + Compound X (50 µM)250 ± 30400 ± 50

In Vivo Studies

Based on promising in vitro results, the efficacy and pharmacokinetic profile of Compound X should be evaluated in animal models.

Xenograft Mouse Model of Cancer

To assess the in vivo anti-tumor activity of Compound X, a xenograft model using human cancer cells implanted in immunodeficient mice is a standard approach.[18][19][20]

Protocol: Subcutaneous Xenograft Model [21][22]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Compound X at different doses, positive control drug). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Table 4. Anti-tumor Efficacy of Compound X in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound X25800 ± 11036
Compound X50450 ± 7064
Positive Control10300 ± 5076
Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X in vivo.[1][23][24]

Protocol: Mouse Pharmacokinetic Study [25]

  • Dosing: Administer a single dose of Compound X to mice via two different routes: intravenous (IV) for determining bioavailability and oral (PO) to assess absorption.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%) by comparing the AUC from oral and IV administration.

Data Presentation: Table 5. Pharmacokinetic Parameters of Compound X in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)25005000
t1/2 (h)2.53.0
Oral Bioavailability (F%)-40

Visualizations

Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies cluster_2 Decision Point cluster_3 Outcome a Synthesis & Purity b Cytotoxicity Screening (MTT Assay) a->b c Mechanism of Action (Kinase Assay) b->c d Anti-inflammatory Assay (LPS-induced Cytokine Release) b->d g Promising Candidate? c->g d->g e Pharmacokinetic Study (Mouse) f Efficacy Study (Xenograft Model) e->f h Lead Optimization f->h g->e Yes i Discontinue g->i No

Caption: Experimental workflow for the preclinical evaluation of Compound X.

Hypothetical Signaling Pathway Inhibition

Assuming Compound X is a MEK inhibitor, the following diagram illustrates its potential mechanism of action in the MAPK/ERK signaling pathway.

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CompoundX Compound X CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

References

Application Notes and Protocols: N-(3-Aminophenyl)-2-ethoxyacetamide in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the applications of N-(3-Aminophenyl)-2-ethoxyacetamide in material science is limited. The following application notes and protocols are based on the known properties and applications of analogous compounds, such as N-(3-Aminophenyl)acetamide and other aromatic amines. These should serve as a foundational guide for exploratory research, and all protocols require experimental validation.

Introduction

This compound is an organic compound featuring a primary aromatic amine, an amide linkage, and an ether group. This combination of functional groups makes it a potentially versatile building block in material science. The aromatic amine can participate in polymerization reactions, the amide group can engage in hydrogen bonding, and the overall structure can be tailored to influence the electronic and physical properties of materials. While specific data for this compound is scarce, its structural similarity to N-(3-Aminophenyl)acetamide, a known intermediate in the synthesis of dyes and pharmaceuticals, suggests its potential utility in the development of novel polymers, functional materials, and organic electronics.[1]

Chemical Properties and Data

The following table summarizes the known properties of the closely related compound N-(3-Aminophenyl)acetamide, which can be used as a reference for estimating the properties of this compound.

PropertyValue (for N-(3-Aminophenyl)acetamide)Reference
Molecular Formula C8H10N2O[2]
Molecular Weight 150.18 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 86-88 °C[2]
Solubility Moderately soluble in polar organic solvents (ethanol, methanol, DMSO), limited solubility in water.[1]
Purity Typically >97%[2]

Potential Applications in Material Science

Based on its chemical structure, this compound could be investigated for the following applications:

  • Monomer for High-Performance Polymers: The primary amine group allows it to be used as a monomer in the synthesis of polyamides, polyimides, and other condensation polymers. The resulting polymers may exhibit enhanced solubility due to the ethoxy group and specific thermal and mechanical properties.

  • Building Block for Functional Materials: The molecule can be chemically modified to introduce other functional groups, making it a versatile scaffold for creating materials with tailored optical, electronic, or biological properties.[3]

  • Component in Organic Electronics: Aromatic amines are often used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties of this compound would need to be investigated for this purpose.

  • Precursor for Dye Synthesis: Similar to its analogue, it can be used as a precursor in the synthesis of azo dyes and other colorants for textiles and advanced materials.[4]

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and application of this compound.

Proposed Synthesis of this compound

This protocol is adapted from the known synthesis of N-(3-Aminophenyl)acetamide.[4]

Materials:

  • m-Phenylenediamine

  • 2-Ethoxyacetyl chloride (or 2-ethoxyacetic acid with a coupling agent like DCC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve m-phenylenediamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 2-ethoxyacetyl chloride (1 equivalent) in anhydrous DCM to the flask dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 m-Phenylenediamine dissolve Dissolve m-Phenylenediamine in DCM start1->dissolve start2 2-Ethoxyacetyl Chloride add_acyl Add 2-Ethoxyacetyl Chloride dropwise start2->add_acyl start3 Triethylamine add_base Add Triethylamine start3->add_base start4 DCM (Solvent) start4->dissolve cool Cool to 0°C dissolve->cool cool->add_base add_base->add_acyl react Stir at Room Temperature (12-24h) add_acyl->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product This compound purify->product

Caption: Proposed synthesis workflow for this compound.

Protocol for Polyamide Synthesis

Materials:

  • This compound

  • Terephthaloyl chloride (or another diacid chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Methanol

  • Standard glassware for polymerization

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and lithium chloride (5% w/v) in anhydrous NMP.

  • Stir the solution until all solids have dissolved.

  • Cool the solution to 0 °C.

  • Add terephthaloyl chloride (1 equivalent) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours. The solution will become viscous as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Characterize the resulting polyamide for its molecular weight, thermal properties (TGA, DSC), and mechanical properties.

Potential as a Versatile Building Block

The following diagram illustrates the potential of this compound as a versatile building block in material science.

G cluster_functional_groups Key Functional Groups cluster_applications Potential Material Science Applications main This compound amine Primary Aromatic Amine main->amine enables amide Amide Linkage main->amide provides ether Ethoxy Group main->ether imparts functional Functional Materials (e.g., for sensing, catalysis) main->functional as scaffold electronics Organic Electronics (Hole-Transporting Layers) main->electronics as component polymers High-Performance Polymers (Polyamides, Polyimides) amine->polymers as monomer dyes Dye Synthesis amine->dyes as precursor amide->polymers interchain H-bonding ether->polymers solubility, flexibility

References

Troubleshooting & Optimization

Technical Support Center: N-(3-Aminophenyl)-2-ethoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(3-Aminophenyl)-2-ethoxyacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-(3-Aminophenyl)-acetamide?

A1: The most common and industrially applied method for synthesizing N-(3-Aminophenyl)-acetamide is the selective acylation of m-phenylenediamine.[1][2] An alternative route involves the reduction of m-nitroacetanilide.[3]

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction temperature for the acylation of m-phenylenediamine is typically controlled at around 40°C.[1][2] Deviations can lead to increased side product formation.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the acetylating agent can lead to di-acetylation.

  • Inefficient Mixing: Poor mixing can result in localized high concentrations of reactants, promoting side reactions.

  • Impure Starting Materials: The purity of m-phenylenediamine is critical for achieving high yields.

  • Inadequate pH Control: The reaction is often carried out in an acidic medium, followed by neutralization. Improper pH at different stages can affect the product's stability and solubility.[1][2]

Q3: I am observing the formation of a significant amount of a di-acetylated byproduct. How can I minimize this?

A3: The formation of N,N'-(1,3-phenylene)diacetamide is a common side reaction. To minimize it, you can:

  • Control the Stoichiometry: Use a controlled molar ratio of the acetylating agent (e.g., acetic anhydride or acetic acid) to m-phenylenediamine. A slight excess of the diamine may be beneficial.

  • Slow Addition of Acetylating Agent: Add the acetylating agent dropwise or in portions to the solution of m-phenylenediamine to avoid localized high concentrations.

  • Optimize Reaction Temperature: Maintain the recommended reaction temperature to favor mono-acetylation.

Q4: My final product is discolored (e.g., pink, brown, or gray). What is the cause and how can I purify it?

A4: Discoloration is often due to the oxidation of the aminophenyl group, forming impurities like quinones or quinonimines.[4] To obtain a pure, colorless product:

  • Use an Inert Atmosphere: Conducting the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Decolorizing Carbon: Treat the crude product solution with activated charcoal (decolorizing carbon) to adsorb colored impurities before recrystallization.[4]

  • Recrystallization: Recrystallize the crude product from a suitable solvent system. Aqueous ethanol is often effective.[5]

  • Use of Reducing Agents: In some cases, small amounts of a reducing agent, like sodium dithionite or sodium metabisulfite, can be added during workup to prevent oxidation.

Q5: What is the role of adding hydrochloric acid in the acylation of m-phenylenediamine?

A5: Hydrochloric acid is added to form the hydrochloride salt of one of the amino groups of m-phenylenediamine. This deactivates one amino group towards acylation, thus promoting selective mono-acetylation and reducing the formation of the di-acetylated byproduct.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reaction temperature is too high or too low.Optimize the reaction temperature. For acylation of m-phenylenediamine, maintain it around 40°C.[1][2]
Incorrect molar ratio of reactants.Carefully control the stoichiometry. Consider a slight excess of m-phenylenediamine to minimize di-acetylation.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity.
High Level of Di-acetylated Impurity Excess of acetylating agent.Use a controlled amount of the acetylating agent.
Rapid addition of acetylating agent.Add the acetylating agent slowly and portion-wise to the reaction mixture.
Product Discoloration (Pink/Brown/Gray Solid) Oxidation of the amino group.Perform the reaction and workup under an inert atmosphere. Use degassed solvents.
Presence of colored impurities from starting materials.Purify the starting materials before use.
Formation of oxidation byproducts during reaction.Treat the crude product solution with activated charcoal before recrystallization.[4] Consider adding a small amount of a reducing agent during workup.
Difficulty in Product Isolation/Precipitation Incorrect pH during workup.Ensure complete neutralization after the reaction to precipitate the free amine product.[1][2]
Product is too soluble in the reaction mixture.Use the "salting out" technique by adding a saturated solution of a salt like sodium chloride to decrease the product's solubility.[1][2]

Experimental Protocols

Key Experiment: Synthesis of N-(3-Aminophenyl)acetamide via Acylation of m-Phenylenediamine

This protocol is a representative method based on literature procedures.[1][2]

Materials:

  • m-Phenylenediamine

  • Acetic Anhydride (or Acetic Acid)

  • Hydrochloric Acid (30%)

  • Sodium Carbonate

  • Sodium Chloride (Refined Salt)

  • Activated Charcoal

  • Ethanol

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve m-phenylenediamine in water.

  • Slowly add 30% hydrochloric acid to the solution while stirring. Continue stirring for 30 minutes.

  • Add acetic anhydride (or acetic acid) dropwise to the reaction mixture, ensuring the temperature is maintained at 40°C.

  • Continue stirring at 40°C for 1 hour after the addition is complete.

  • To precipitate the crude product, add refined sodium chloride to the reaction mixture ("salting out").

  • Filter the crude product and wash the filter cake with a small amount of cold water.

  • Resuspend the crude product in water and neutralize the solution by adding a saturated solution of sodium carbonate until the pH is neutral.

  • Filter the neutralized product, wash with cold water, and dry.

  • For further purification, dissolve the dried product in a minimal amount of hot aqueous ethanol.

  • Add a small amount of activated charcoal and heat the solution for a short period.

  • Hot-filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the pure N-(3-Aminophenyl)acetamide.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Yield with Varying Reactant Ratios

This table illustrates how varying the molar ratio of reactants can impact the product yield, based on general principles of reaction optimization.[5][6]

m-Phenylenediamine : Acetic Anhydride (Molar Ratio) Reaction Time (hours) Yield (%) Purity (%)
1 : 1.027595
1 : 1.228290
1 : 1.428585
1.2 : 1.028898
1.4 : 1.028699

Visualizations

Experimental Workflow for N-(3-Aminophenyl)acetamide Synthesis

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A m-Phenylenediamine + Water B Add HCl A->B C Add Acetic Anhydride (Control Temp at 40°C) B->C D Stir for 1 hour C->D E Salting Out (Add NaCl) D->E Crude Reaction Mixture F Filtration E->F G Neutralization (Add Na2CO3) F->G H Filtration & Drying G->H I Recrystallization (Aqueous Ethanol) H->I Crude Product J Charcoal Treatment I->J K Hot Filtration J->K L Crystallization & Drying K->L M M L->M Pure Product

Caption: Workflow for the synthesis and purification of N-(3-Aminophenyl)acetamide.

Logical Relationship of Factors Affecting Synthesis Yield

G cluster_params Reaction Parameters cluster_impurities Impurity Control cluster_purification Purification Strategy Yield Product Yield & Purity Temp Temperature Temp->Yield Ratio Reactant Ratio Ratio->Yield Diacetylation Di-acetylation Ratio->Diacetylation controls Time Reaction Time Time->Yield Mixing Mixing Efficiency Mixing->Yield Diacetylation->Yield decreases Oxidation Oxidation Oxidation->Yield decreases StartingMaterial Starting Material Purity StartingMaterial->Yield affects Recrystallization Recrystallization Recrystallization->Yield improves Charcoal Charcoal Treatment Charcoal->Yield improves purity InertAtmosphere Inert Atmosphere InertAtmosphere->Oxidation prevents

Caption: Key factors influencing the yield and purity of the synthesis.

References

Technical Support Center: N-(3-Aminophenyl)-2-ethoxyacetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(3-Aminophenyl)-2-ethoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Residual 3-nitroaniline (if the synthesis involves reduction of a nitro group) or m-phenylenediamine.

  • Diacylated Byproduct: N,N'-(1,3-phenylene)bis(2-ethoxyacetamide), formed by the acylation of both amino groups of m-phenylenediamine.

  • Positional Isomers: If the starting materials are not pure, isomers of the final compound may be present.

  • Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities. Hydrolysis of the amide bond can also occur under strong acidic or basic conditions.[1][2]

Q2: My purified this compound is colored (e.g., pink, brown). What is the likely cause and how can I remove the color?

A2: Color in the final product is often due to the presence of oxidized impurities. The free amino group on the phenyl ring is susceptible to air oxidation, forming colored quinone-imine type structures. To decolorize the product, you can try the following:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the colored impurities from the product.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

  • Supersaturation: You may have a supersaturated solution. Try cooling the solution for a longer period or in a colder bath (e.g., an ice-salt bath).

  • Solvent Issues: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound. Conversely, if the compound is "oiling out" instead of crystallizing, you may need to add a small amount of a co-solvent in which the compound is more soluble.

Troubleshooting Guides

Recrystallization Troubleshooting

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent used.- Solution is not saturated.- Cooling too rapidly.- Evaporate some solvent to concentrate the solution.- Scratch the inner wall of the flask or add a seed crystal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a supersaturated solution.- Presence of impurities that lower the melting point.- Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution to dissolve the oil, add a small amount of a good solvent, and cool slowly.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter before cooling.- Perform a second recrystallization.
Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration funnel and flask. Add a small amount of extra hot solvent before filtering.
Column Chromatography Troubleshooting

This guide addresses common issues during column chromatography purification of this compound.

Problem Possible Cause Solution
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.- Ensure the column is packed uniformly without any air bubbles.- Use a larger column or reduce the amount of sample loaded.
Compound Stuck on the Column - Solvent system is not polar enough.- The compound is interacting strongly with the stationary phase (e.g., silica gel is acidic and can interact with the basic amino group).- Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing and improve elution.[4]
Compound Elutes Too Quickly - The solvent system is too polar.- Decrease the polarity of the eluent.
Tailing of Spots on TLC/Bands on Column - Strong interaction between the basic amino group and the acidic silica gel.- Add a small amount of triethylamine or ammonia to the eluent.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on the solubility of the similar compound N-(3-aminophenyl)acetamide, which is soluble in ethanol and acetone and slightly soluble in water and benzene, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.[5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Add the "bad" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for aromatic amines and amides is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound. The addition of a small amount of triethylamine (0.1-1%) can improve the spot shape for basic compounds.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound, N-(3-Aminophenyl)acetamide

SolventSolubility
Cold WaterSoluble[5]
EthanolSoluble[5]
AcetoneSoluble[5]
BenzeneSlightly Soluble[5]

Note: This data is for N-(3-Aminophenyl)acetamide and serves as a starting point for solvent selection for this compound. The ethoxy group in the target compound may slightly alter its polarity and solubility profile.

Mandatory Visualizations

purification_troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude this compound recrystallization Attempt Recrystallization start->recrystallization success Pure Product Obtained recrystallization->success Successful no_crystals No Crystals Form recrystallization->no_crystals Problem oiling_out Oiling Out recrystallization->oiling_out Problem low_yield Low Yield recrystallization->low_yield Problem column_chromatography Perform Column Chromatography column_chromatography->success Successful poor_separation Poor Separation column_chromatography->poor_separation Problem compound_stuck Compound Stuck column_chromatography->compound_stuck Problem failure Purification Unsuccessful no_crystals->column_chromatography Try Alternative oiling_out->column_chromatography Try Alternative low_yield->column_chromatography Try Alternative poor_separation->failure If unresolved compound_stuck->failure If unresolved

Caption: Troubleshooting workflow for the purification of this compound.

potential_impurities_pathway start_materials Starting Materials (m-Phenylenediamine + Ethoxyacetyl chloride) target_product This compound (Desired Product) start_materials->target_product Main Reaction unreacted_mpd Unreacted m-Phenylenediamine start_materials->unreacted_mpd Incomplete Reaction diacylated Diacylated Byproduct (N,N'-(1,3-phenylene)bis(2-ethoxyacetamide)) target_product->diacylated Side Reaction (Excess Acylating Agent) oxidized Oxidized Impurities (Colored) target_product->oxidized Degradation (Oxidation)

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Technical Support Center: N-(3-Aminophenyl)-2-ethoxyacetamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-2-ethoxyacetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of this compound degradation.

Question Possible Causes Troubleshooting Steps
Why am I observing more degradation products than expected in my forced degradation study? The degradation pathway may be more complex than initially hypothesized, leading to secondary or tertiary degradation products. The stress conditions (e.g., temperature, pH, oxidizing agent concentration) might be too harsh, causing extensive breakdown of the primary degradants.Time-Point Analysis: Analyze samples at multiple, earlier time points to distinguish between primary and secondary degradation products.[1] • Condition Optimization: Reduce the severity of the stress conditions. For example, lower the temperature, use a milder acid/base, or decrease the concentration of the oxidizing agent. • Method Specificity: Ensure your analytical method (e.g., HPLC) is well-resolved and specific for the parent compound and its degradants.
My mass balance in the stability study is below 95%. Where is the rest of the compound? Some degradation products may not be eluting from your chromatography column or may not be detectable by your current analytical method (e.g., lack a chromophore for UV detection). The compound or its degradants may be volatile under the experimental conditions. The compound might be adsorbing to the container surface.Method Validation: Verify that your analytical method is stability-indicating and capable of detecting all likely degradation products.[2] • Alternative Detectors: Employ a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in conjunction with your primary detector. • Container Compatibility: Test for adsorption to the container material by analyzing a solution that has been in contact with the container for a prolonged period.
I am seeing inconsistent degradation rates between replicate experiments. Inconsistent preparation of stress agents (e.g., acid, base, oxidizing agent). Fluctuations in environmental conditions such as temperature or light exposure. Variability in sample preparation and handling.Standardize Protocols: Ensure that all experimental parameters, including concentrations of reagents, temperature, and duration of exposure, are precisely controlled and documented. • Environmental Control: Use calibrated equipment and conduct experiments in a controlled environment (e.g., a calibrated oven or photostability chamber). • Sample Handling: Standardize sample preparation procedures, including dissolution time and mixing, to ensure homogeneity.
How do I identify an unknown peak in my chromatogram? The unknown peak is likely a degradation byproduct. It could also be an impurity from the starting material or a contaminant.LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the unknown peak and its fragmentation pattern. This information is crucial for structural elucidation. • Forced Degradation Comparison: Compare the chromatogram of the unknown with those from various forced degradation conditions (acid, base, oxidation, etc.) to see if the peak is consistently formed under specific stress. • NMR Spectroscopy: If the unknown can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 3-aminoaniline and 2-ethoxyacetic acid.

  • Oxidation: The primary amino group on the phenyl ring is prone to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization products. The ethoxy group may also undergo oxidation.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation, potentially leading to the formation of colored degradants through complex radical-mediated pathways.[2][3]

What are the expected byproducts of this compound degradation?

The primary expected byproducts from hydrolysis are:

  • 3-aminoaniline

  • 2-ethoxyacetic acid

Oxidative degradation could lead to a variety of products, including:

  • N-(3-Nitrosophenyl)-2-ethoxyacetamide

  • N-(3-Nitrophenyl)-2-ethoxyacetamide

  • Oxidized products of the ethoxy group

What analytical techniques are recommended for studying the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common starting point for separating the parent compound from its degradation products.[1] For identification and characterization of the byproducts, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[4]

How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should include exposure of the compound to the following conditions:[2][3][5]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 80°C in a dry oven

  • Photolytic Degradation: Exposure to a combination of UV and visible light in a photostability chamber.[6]

The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Quantitative Data Summary

The following table is a hypothetical representation of data from a forced degradation study of this compound.

Stress Condition Duration Temperature % Degradation of Parent Compound Major Byproduct(s) Detected (Relative % Area)
0.1 M HCl24 hours60°C15.2%Byproduct A (10.5%), Byproduct B (4.1%)
0.1 M NaOH8 hours60°C18.9%Byproduct A (16.2%), Byproduct C (2.0%)
3% H₂O₂48 hours25°C12.5%Byproduct D (8.8%), Byproduct E (3.1%)
Dry Heat72 hours80°C5.8%Byproduct F (4.5%)
Photolysis (ICH Q1B)1.2 million lux hours25°C9.7%Byproduct G (6.3%), Byproduct H (2.9%)

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat in a water bath at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat in a water bath at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Degradation Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product1 3-Aminoaniline parent->hydrolysis_product1 Amide Cleavage hydrolysis_product2 2-Ethoxyacetic Acid parent->hydrolysis_product2 Amide Cleavage oxidation_product1 N-(3-Nitrosophenyl)-2-ethoxyacetamide parent->oxidation_product1 Amino Group Oxidation photolysis_product1 Radical Intermediates parent->photolysis_product1 UV/Vis Light oxidation_product2 Polymerization Products oxidation_product1->oxidation_product2 photolysis_product2 Colored Degradants photolysis_product1->photolysis_product2

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Multiple Time Points stress->sampling prep Neutralize and Dilute Samples sampling->prep analysis HPLC/LC-MS Analysis prep->analysis data Data Interpretation (Mass Balance, Peak Purity, Degradant ID) analysis->data elucidation Structure Elucidation of Unknowns (MS/MS, NMR) data->elucidation report Final Report data->report elucidation->report

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Result in Degradation Study? mass_balance Low Mass Balance? start->mass_balance Yes extra_peaks Unexpected Peaks? start->extra_peaks No start->extra_peaks Yes check_detector Use Universal Detector (MS, CAD) mass_balance->check_detector check_volatility Assess Volatility/Adsorption mass_balance->check_volatility check_method Verify Method is Stability-Indicating mass_balance->check_method inconsistent_rates Inconsistent Results? extra_peaks->inconsistent_rates No harsh_conditions Conditions Too Harsh? extra_peaks->harsh_conditions secondary_degradation Secondary Degradation? extra_peaks->secondary_degradation impurity Impurity in Starting Material? extra_peaks->impurity control_env Check Environmental Controls (Temp, Light) inconsistent_rates->control_env control_reagents Verify Reagent Preparation inconsistent_rates->control_reagents control_sop Review Standard Operating Procedures inconsistent_rates->control_sop optimize_conditions Reduce Stress Severity harsh_conditions->optimize_conditions time_course Run Time-Course Study secondary_degradation->time_course analyze_blank Analyze Unstressed Sample impurity->analyze_blank

Caption: Troubleshooting decision tree for degradation studies.

References

Technical Support Center: Optimizing Reaction Conditions for N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and optimization of N-(3-Aminophenyl)-2-ethoxyacetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the selective mono-acylation of m-phenylenediamine with 2-ethoxyacetyl chloride or a related acylating agent.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive acylating agent (e.g., hydrolysis of 2-ethoxyacetyl chloride).- Reaction temperature is too low.- Insufficient reaction time.- Use freshly distilled or a new bottle of 2-ethoxyacetyl chloride.- Gradually increase the reaction temperature, monitoring for product formation by TLC.- Extend the reaction time, checking for completion by TLC analysis.
Low Yield of Mono-acylated Product - Formation of the di-acylated byproduct is favored.- Sub-optimal molar ratio of reactants.- Inefficient mixing of reagents.- Slowly add the acylating agent to the solution of m-phenylenediamine to maintain a low local concentration of the acylating agent.- Use a slight excess of m-phenylenediamine (e.g., 1.1 to 1.5 equivalents) to favor mono-acylation.- Employ vigorous stirring throughout the addition of the acylating agent.
Presence of Significant Di-acylated Impurity - Molar ratio of acylating agent to diamine is too high.- Reaction temperature is too high, increasing the rate of the second acylation.- Rapid addition of the acylating agent.- Use a 1:1 or slightly less than 1:1 molar ratio of acylating agent to m-phenylenediamine.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).- Add the acylating agent dropwise over an extended period.
Product is Colored (Pink, Brown, or Dark) - Oxidation of the free amino group in the product or remaining m-phenylenediamine.- Presence of colored impurities from starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the m-phenylenediamine starting material by recrystallization if it is discolored.- During workup, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite.- Recrystallize the final product, potentially with the addition of activated charcoal to remove colored impurities.
Difficulty in Product Purification/Isolation - Product is an oil or does not crystallize easily.- Inappropriate recrystallization solvent.- Attempt to precipitate the product as a salt (e.g., hydrochloride) by treating the crude product with HCl in an appropriate solvent.- Screen a variety of recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).- If the product remains an oil, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high selectivity for mono-acylation?

A1: The most critical parameter is controlling the stoichiometry and the rate of addition of the acylating agent. Using a slight excess of m-phenylenediamine and adding the 2-ethoxyacetyl chloride slowly and dropwise to a well-stirred solution of the diamine helps to maintain a low concentration of the acylating agent, which significantly favors the formation of the mono-acylated product over the di-acylated byproduct.

Q2: How can I minimize the formation of the di-acylated byproduct, N,N'-(1,3-phenylene)bis(2-ethoxyacetamide)?

A2: To minimize di-acylation, consider the following:

  • Stoichiometry: Use a molar ratio of m-phenylenediamine to 2-ethoxyacetyl chloride of approximately 1.1:1 to 1.5:1.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations of the acylating agent.

  • Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C) can decrease the rate of the second acylation reaction more significantly than the first.

  • Protecting Groups: For maximum selectivity, though more synthetically intensive, one of the amino groups of m-phenylenediamine can be protected, followed by acylation and deprotection. A method using 9-borabicyclononane (9-BBN) has been shown to be effective in selectively protecting one amine group in symmetrical diamines, leading to high yields of the mono-acylated product.[1]

Q3: What are the best solvents for the reaction and for recrystallization?

A3:

  • Reaction Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for this type of acylation. The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Recrystallization Solvent: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common choices for compounds of this type include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

Q4: My final product is discolored. How can I obtain a pure, colorless compound?

A4: Discoloration is often due to the oxidation of aromatic amines. To decolorize your product:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.

  • Reducing Agent Wash: During the workup, washing the organic layer with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate can help to remove some colored oxidation byproducts.

  • Inert Atmosphere: In future syntheses, conducting the reaction and workup under an inert atmosphere (nitrogen or argon) can help prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline based on standard acylation procedures for aromatic diamines. Optimization may be required.

Materials:

  • m-Phenylenediamine

  • 2-Ethoxyacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve m-phenylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve 2-ethoxyacetyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.

  • Add the 2-ethoxyacetyl chloride solution dropwise to the stirred m-phenylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table provides hypothetical data to illustrate how reaction parameters can be optimized for the synthesis of this compound. Actual results may vary.

Table 1: Optimization of Reaction Conditions

Entry Molar Ratio (Diamine:Acyl Chloride) Temperature (°C) Reaction Time (h) Yield of Mono-acylated Product (%) Yield of Di-acylated Product (%)
11:12546525
21.2:12547815
31.5:1254858
41.2:1068210
51.2:15026035

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound m_phenylenediamine m-Phenylenediamine reaction_step Acylation m_phenylenediamine->reaction_step ethoxyacetyl_chloride 2-Ethoxyacetyl Chloride ethoxyacetyl_chloride->reaction_step base Base (e.g., Et3N) base->reaction_step Solvent (e.g., DCM) product N-(3-Aminophenyl)-2- ethoxyacetamide di_product Di-acylated Byproduct reaction_step->product Major Product reaction_step->di_product Side Product Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Combine Reactants Combine Reactants Reaction Reaction Combine Reactants->Reaction Monitor Progress (TLC) Monitor Progress (TLC) Reaction->Monitor Progress (TLC) Quench Reaction Quench Reaction Monitor Progress (TLC)->Quench Reaction Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Dry & Concentrate Dry & Concentrate Liquid-Liquid Extraction->Dry & Concentrate Recrystallization Recrystallization Dry & Concentrate->Recrystallization Filter & Dry Filter & Dry Recrystallization->Filter & Dry Characterization Characterization Filter & Dry->Characterization

References

N-(3-Aminophenyl)-2-ethoxyacetamide stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(3-Aminophenyl)-2-ethoxyacetamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The guidance provided here is based on general chemical principles for aromatic amides and data from structurally similar compounds. Experimental verification under your specific conditions is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown Oxidation of the aminophenyl group. This can be accelerated by exposure to air, light, or the presence of metal ions.1. Prepare solutions fresh before use. 2. Use deoxygenated solvents. 3. Store solutions in amber vials or protect from light. 4. Work under an inert atmosphere (e.g., nitrogen or argon).
Precipitate forms in aqueous solution The compound has limited water solubility, which can be affected by pH and temperature. Degradation products may also be less soluble.1. Ensure the pH of the solution is within the optimal range for solubility (requires experimental determination). 2. Consider using a co-solvent such as ethanol, methanol, or DMSO.[1] 3. If a precipitate forms upon storage, gently warm the solution and sonicate to attempt redissolution. If it persists, it may be a degradation product.
Loss of biological activity or inconsistent results Chemical degradation of the compound, likely through hydrolysis of the amide bond. This is more pronounced in strongly acidic or basic conditions.1. Confirm the pH of your experimental medium. 2. Prepare stock solutions in aprotic solvents like DMSO and make final dilutions into aqueous buffers immediately before the experiment. 3. Analyze the purity of the solution using a suitable analytical method like HPLC to check for degradation products.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction breaks the molecule into 3-aminoaniline and 2-ethoxyacetic acid. This process can be catalyzed by acidic or basic conditions. Another potential degradation pathway is the oxidation of the aminophenyl group, which can lead to the formation of colored impurities.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed, light-protected container (e.g., amber vial). Solutions should ideally be prepared in aprotic solvents such as DMSO or ethanol where the compound exhibits better stability.[1] For short-term storage, refrigeration (2-8°C) may be adequate, but stability should be verified for your specific solvent and concentration.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Aromatic amides are susceptible to hydrolysis under both acidic and basic conditions.[2][3] Therefore, maintaining a neutral pH is generally advisable to minimize degradation. The rate of hydrolysis is expected to increase at pH values significantly above or below 7.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is unavailable, aromatic amines are often sensitive to light. Exposure to UV or ambient light can promote oxidation and degradation. It is a good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures will accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4] Therefore, it is crucial to avoid exposing solutions to high temperatures for extended periods. For long-term storage, frozen conditions are recommended.

Summary of Potential Degradation under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar aromatic amides. This should be used as a general guideline for designing forced degradation studies.

Stress Condition Expected Outcome Primary Degradation Pathway
Acidic (e.g., 0.1 M HCl) Significant degradationHydrolysis of the amide bond
Basic (e.g., 0.1 M NaOH) Significant degradationHydrolysis of the amide bond
Oxidative (e.g., 3% H₂O₂) Potential for degradationOxidation of the aminophenyl group
Thermal (e.g., 60-80°C) Accelerated degradationHydrolysis and oxidation
Photolytic (e.g., UV light) Potential for degradationPhoto-oxidation of the aminophenyl group

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound in solution.

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including an unstressed control sample, by a validated stability-indicating HPLC or LC-MS/MS method.[5]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Determine the percentage of degradation of the parent compound.

    • Identify and characterize any major degradation products using techniques like mass spectrometry.

Visualizations

G cluster_degradation Probable Hydrolytic Degradation Pathway parent This compound product1 3-Aminophenol parent->product1 Amide Hydrolysis product2 2-Ethoxyacetic acid parent->product2 Amide Hydrolysis

Caption: Probable hydrolytic degradation pathway.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC / LC-MS Analysis neutralize->analyze evaluate Evaluate Data (Degradation %, Impurity Profile) analyze->evaluate end Identify Degradation Pathways evaluate->end

Caption: Forced degradation study workflow.

References

Common pitfalls in N-(3-Aminophenyl)-2-ethoxyacetamide handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-(3-Aminophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling, storage, and use of N-(3-Aminophenyl)acetamide in experimental settings.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of N-(3-Aminophenyl)acetamide.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation or degradation due to exposure to air, light, or moisture.Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place. Discoloration may indicate impurity; consider purification by recrystallization before use.
Incomplete or Failed Reaction 1. Degraded N-(3-Aminophenyl)acetamide.2. Incompatible reaction conditions (e.g., presence of strong acids or oxidizing agents).3. Poor solubility in the chosen solvent.1. Use a fresh or purified batch of the reagent.2. Aromatic amines are basic and can be neutralized by acids; ensure reaction conditions are compatible. Avoid strong oxidizing agents that can degrade the amine group.[1][2]3. N-(3-Aminophenyl)acetamide has moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, but limited solubility in water.[3] Ensure the chosen solvent is appropriate for the reaction conditions and concentration.
Unexpected Side Products in Reaction Mixture 1. Over-alkylation of the amine group.2. Oxidation of the aromatic amine.3. Hydrolysis of the acetamide group under strong acidic or basic conditions.1. In reactions like alkylations, the primary amine can react further to form secondary and tertiary amines.[4][5] Use a suitable excess of the amine or protecting group strategies to minimize this.2. The amino group is susceptible to oxidation, which can lead to colored impurities. Perform reactions under an inert atmosphere and use degassed solvents.3. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, which can cleave the amide bond.
Difficulty in Purifying the Product The compound or its derivatives may be sensitive to certain purification conditions.For purification by column chromatography, use a toluene-acetone solvent system.[6] Recrystallization from a suitable solvent is also a viable method. Avoid unnecessarily high temperatures during solvent removal.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for N-(3-Aminophenyl)acetamide?

    • A: It should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation and moisture absorption.[1][2]

  • Q2: I've noticed the solid has turned from off-white to a brownish color. Can I still use it?

    • A: Discoloration is a sign of potential degradation, likely oxidation. While it might still be usable for some applications, it is highly recommended to purify it by recrystallization before use to ensure the integrity of your experiment. For sensitive reactions, using a fresh, unopened container is advisable.

In-Experiment Use

  • Q3: What solvents are recommended for dissolving N-(3-Aminophenyl)acetamide?

    • A: It has moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in water is limited (1-5 g/100 mL at 24 °C).[1][7] The choice of solvent should be guided by the specific requirements of your reaction.

  • Q4: Are there any chemical incompatibilities I should be aware of?

    • A: Yes. As an aromatic amine, it is a chemical base and will react exothermically with acids. It is also incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1][2]

  • Q5: Can the amino group of N-(3-Aminophenyl)acetamide interfere with my reaction?

    • A: The primary amino group is a nucleophile and can participate in various reactions, such as alkylation, acylation, and reactions with carbonyl compounds. If you need to perform a reaction elsewhere on the molecule, you may need to protect the amino group first.

Experimental Protocols

Synthesis of N-(3-Aminophenyl)acetamide

This protocol describes a general method for the acylation of m-phenylenediamine to produce N-(3-Aminophenyl)acetamide.[1][3]

Materials:

  • m-Phenylenediamine

  • Water

  • 30% Hydrochloric acid

  • Acetic acid or Acetic anhydride

  • Sodium chloride (refined salt)

Procedure:

  • Dissolve m-phenylenediamine in water in a reaction vessel.

  • Add 30% hydrochloric acid and stir the mixture for 30 minutes.

  • Add acetic acid while controlling the reaction temperature at 40°C.

  • Continue stirring for 1 hour.

  • Add refined salt to salt out the product.

  • Filter the precipitate.

  • Neutralize the product to obtain N-(3-Aminophenyl)acetamide.

Visualizations

Logical Workflow for Troubleshooting N-(3-Aminophenyl)acetamide Reaction Issues

TroubleshootingWorkflow Troubleshooting Flowchart for N-(3-Aminophenyl)acetamide Reactions start Reaction Failure or Unexpected Outcome check_reagent Check Reagent Quality: - Discoloration? - Age of reagent? start->check_reagent check_conditions Review Reaction Conditions: - pH? - Presence of oxidants? - Temperature? check_reagent->check_conditions No purify_reagent Purify Reagent (e.g., recrystallization) or Use New Batch check_reagent->purify_reagent Yes check_solubility Assess Solubility: - Correct solvent? - Complete dissolution? check_conditions->check_solubility No adjust_conditions Adjust Conditions: - Use inert atmosphere - Modify pH - Control temperature check_conditions->adjust_conditions Yes change_solvent Change Solvent or Increase Solvent Volume check_solubility->change_solvent Yes rerun_reaction Rerun Experiment check_solubility->rerun_reaction No purify_reagent->rerun_reaction adjust_conditions->rerun_reaction change_solvent->rerun_reaction

Caption: A logical workflow to diagnose and resolve common issues in reactions involving N-(3-Aminophenyl)acetamide.

Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways of N-(3-Aminophenyl)acetamide main_compound N-(3-Aminophenyl)acetamide oxidation Oxidation (Air, Light) main_compound->oxidation hydrolysis Hydrolysis (Strong Acid/Base) main_compound->hydrolysis oxidized_products Colored Impurities (e.g., Nitroso, Nitro compounds) oxidation->oxidized_products hydrolyzed_products m-Phenylenediamine + Acetic Acid hydrolysis->hydrolyzed_products

References

Troubleshooting N-(3-Aminophenyl)-2-ethoxyacetamide analytical detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)-2-ethoxyacetamide. The information is designed to address common challenges encountered during analytical detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am not seeing a peak for this compound in my HPLC-UV analysis. What are the possible causes?

A1: Several factors could lead to a lack of a detectable peak. A systematic approach to troubleshooting is recommended.

  • Incorrect Wavelength: Ensure your UV detector is set to the optimal wavelength for this compound. Aromatic amines typically have strong absorbance in the UV range. If the optimal wavelength is unknown, perform a UV scan of a standard solution.

  • Compound Degradation: Aromatic amines can be sensitive to light and pH.[1][2] Consider the following:

    • Light Sensitivity: Protect your samples and standards from light by using amber vials or covering them with foil.[1]

    • pH Stability: Primary aromatic amines can be unstable in acidic media.[2] If using an acidic mobile phase, ensure your sample is freshly prepared and analyze it promptly.

  • Improper Sample Preparation:

    • Dissolution Issues: this compound may not be fully dissolved in the injection solvent. Verify the solubility of your compound in the chosen solvent.

    • Low Concentration: The concentration of your sample may be below the limit of detection (LOD) of your instrument. Try preparing a more concentrated sample.

  • Instrumental Problems:

    • No Injection: The autosampler may not be correctly injecting the sample. Check the autosampler for any errors and ensure the vial has sufficient volume.

    • Flow Path Clog: A blockage in the HPLC system can prevent the sample from reaching the detector. Check the system pressure for any unusual increases.

Here is a logical workflow for troubleshooting this issue:

G start No Peak Detected check_wavelength Verify UV Wavelength start->check_wavelength check_degradation Assess Compound Stability check_wavelength->check_degradation Wavelength Correct solution_found Peak Detected check_wavelength->solution_found Incorrect Wavelength Corrected check_sample_prep Review Sample Preparation check_degradation->check_sample_prep Stability Addressed check_degradation->solution_found Sample Protected/Freshly Prepared check_instrument Inspect HPLC System check_sample_prep->check_instrument Sample Prep OK check_sample_prep->solution_found Concentration/Solvent Adjusted check_instrument->solution_found System Functional

Caption: Troubleshooting workflow for the absence of an analytical peak.

Q2: My peak for this compound is showing poor shape (e.g., tailing or fronting). How can I improve it?

A2: Poor peak shape is often related to secondary interactions on the column, improper mobile phase conditions, or column overload.

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the amine group of your analyte, causing peak tailing.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Lower pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the analyte. However, be mindful of the compound's stability in acidic conditions.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Match Solvent Strength: Ideally, dissolve your sample in the mobile phase.

Q3: I am observing inconsistent retention times for my analyte. What could be the cause?

A3: Fluctuating retention times are typically indicative of a lack of equilibrium in the HPLC system or changes in the mobile phase composition.

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation:

    • Inaccurate Composition: Precisely measure the components of your mobile phase. Small variations in the organic-to-aqueous ratio can significantly impact retention times.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

  • Temperature Fluctuations: The temperature of the column can affect retention time. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Inconsistent pump performance can lead to a variable flow rate. Check the pump for leaks and perform routine maintenance.

The following table summarizes common issues and their potential solutions:

IssuePotential CauseRecommended Solution
No Peak Incorrect UV wavelengthPerform a UV scan of a standard
Compound degradationUse amber vials, prepare fresh samples
Low sample concentrationConcentrate the sample or inject a larger volume
Poor Peak Shape Secondary silanol interactionsUse a base-deactivated column or add a mobile phase modifier
Column overloadDilute the sample
Incompatible injection solventDissolve the sample in the mobile phase
Inconsistent Retention Insufficient column equilibrationAllow for a longer equilibration time
Time Improper mobile phase prepEnsure accurate measurements and proper degassing
Temperature fluctuationsUse a column oven

Q4: How can I improve the sensitivity of my analysis for trace-level detection of this compound?

A4: For trace-level analysis, optimizing both the sample preparation and the detection method is crucial.

  • Sample Enrichment:

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to concentrate the analyte from a large sample volume and remove interfering matrix components.

  • Derivatization: Derivatization can significantly enhance the detectability of the analyte.[1][3]

    • GC-MS: Derivatize with an agent like heptafluorobutyric anhydride to improve volatility and ionization efficiency.[1]

    • HPLC-Fluorescence: Use a fluorescent tagging agent that reacts with the primary amine to enable highly sensitive fluorescence detection.

  • Mass Spectrometry (MS) Detection:

    • Switch to MS Detection: If you are using UV detection, switching to a mass spectrometer will likely provide a significant increase in sensitivity and selectivity.

    • Optimize MS Parameters: Tune the MS parameters (e.g., ionization source, collision energy) specifically for your analyte.

G start Low Sensitivity spe Solid-Phase Extraction start->spe Enrich Sample derivatization Chemical Derivatization start->derivatization Enhance Signal ms_detection Mass Spectrometry start->ms_detection Increase Selectivity optimized_sensitivity Improved Sensitivity spe->optimized_sensitivity derivatization->optimized_sensitivity ms_detection->optimized_sensitivity

References

Technical Support Center: N-(3-Aminophenyl)-2-ethoxyacetamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of the N-(3-Aminophenyl)-2-ethoxyacetamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the reaction scale-up, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction is showing a lower than expected yield after scaling up. What are the potential causes and how can I improve it?

Potential Causes:

  • Poor Temperature Control: The acylation of amines is an exothermic reaction.[1] On a larger scale, inefficient heat dissipation can lead to localized overheating, causing degradation of reactants and products.

  • Inefficient Mixing: Inadequate agitation in a larger reactor can result in poor mass transfer, leading to localized concentration gradients and incomplete reaction.

  • Sub-optimal Reagent Stoichiometry: Inaccurate measurement of reagents on a larger scale can lead to an excess or deficit of either the amine or the acylating agent, impacting the yield.

  • Side Reactions: Increased reaction time or higher temperatures can promote the formation of byproducts, such as diacylated species.

Troubleshooting Solutions:

  • Improve Heat Management:

    • Ensure the reactor has a sufficient cooling capacity for the scale of the reaction.

    • Consider a slower, controlled addition of the 2-ethoxyacetyl chloride to manage the exotherm.

    • Monitor the internal reaction temperature closely using a calibrated probe.

  • Optimize Agitation:

    • Select an appropriate impeller and agitation speed for the reactor geometry and batch size to ensure homogenous mixing.

    • Visually inspect the mixing if possible, or use process analytical technology (PAT) to monitor reaction homogeneity.

  • Verify Stoichiometry:

    • Carefully calibrate all weighing and dispensing equipment.

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of the N-(3-aminophenyl)acetamide to ensure complete consumption of the more reactive 2-ethoxyacetyl chloride.

  • Minimize Side Reactions:

    • Maintain the reaction at a lower temperature, if the reaction kinetics allow.

    • Reduce the reaction time by monitoring the reaction progress closely (e.g., by HPLC) and quenching it promptly upon completion.

Q2: I am observing a significant amount of diacylated impurity in my product. How can I minimize its formation?

Potential Causes:

  • High Local Concentration of Acylating Agent: Rapid addition of 2-ethoxyacetyl chloride can create areas of high concentration, leading to the second amino group of another N-(3-aminophenyl)acetamide molecule being acylated.

  • Incorrect Order of Addition: Adding the amine to the acyl chloride can result in a temporary excess of the acylating agent, promoting diacylation.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second acylation reaction.

Troubleshooting Solutions:

  • Controlled Addition: Add the 2-ethoxyacetyl chloride solution subsurface to a well-agitated solution of N-(3-aminophenyl)acetamide. This ensures rapid dispersion and minimizes localized high concentrations. A kinetic study on the monoacylation of the related m-phenylenediamine suggests that controlled addition is crucial for selectivity.[2]

  • Correct Addition Order: Always add the acylating agent (2-ethoxyacetyl chloride) to the amine (N-(3-aminophenyl)acetamide).

  • Temperature Control: Maintain a consistently low reaction temperature (e.g., 0-10 °C) throughout the addition of the acyl chloride.

Q3: The work-up of my reaction is difficult, and I am experiencing product loss during purification. What can I do?

Potential Causes:

  • Emulsion Formation: During the aqueous quench and extraction, emulsions can form, making phase separation difficult and leading to product loss.

  • Product Precipitation: The product may have some water solubility, leading to losses in the aqueous phase. The starting material, 3-aminoacetanilide, is soluble in water to 1-5 g/100 mL at 24°C.[3]

  • Difficult Crystallization: The product may not crystallize easily or may form an oil, making isolation by filtration challenging.

Troubleshooting Solutions:

  • Improved Work-up:

    • Add a brine wash after the initial aqueous quench to help break emulsions.

    • Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

  • Optimized Crystallization:

    • Screen different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent often yields better crystals.

    • Control the cooling rate during crystallization; slow cooling generally produces larger, purer crystals.

    • Seed the solution with a small amount of pure product to induce crystallization if it is sluggish.

Frequently Asked Questions (FAQs)

Q: What is a suitable solvent for the scale-up of this reaction?

A: A common solvent for this type of acylation is a polar, aprotic solvent such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). The choice will depend on factors like solubility of the starting materials and product, ease of removal, and safety considerations on a larger scale.

Q: What base should I use, and how much?

A: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. Usually, 1.1 to 1.5 equivalents of the base are sufficient. The base can be added with the amine or added concurrently with the acyl chloride.

Q: What are the key safety concerns when scaling up this reaction?

A: The primary safety concerns are:

  • Exothermic Reaction: The reaction can generate a significant amount of heat, potentially leading to a thermal runaway if not properly controlled.[1]

  • 2-Ethoxyacetyl Chloride: This reagent is corrosive and lachrymatory. Handle it in a well-ventilated area with appropriate personal protective equipment (PPE).

  • HCl Gas Evolution: The reaction produces HCl gas, which is corrosive and toxic. The base is used to neutralize this in situ.

Q: How can I monitor the progress of the reaction on a large scale?

A: On a laboratory scale, Thin Layer Chromatography (TLC) is often used. For a larger scale process, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring the disappearance of the starting material and the formation of the product.

Experimental Protocols

Scaled-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Example Quantity (for 1 kg product)
N-(3-Aminophenyl)acetamide150.181.00.72 kg
2-Ethoxyacetyl chloride122.551.10.65 kg
Triethylamine (TEA)101.191.20.58 kg
Dichloromethane (DCM)--10 L
1M Hydrochloric Acid--As needed for wash
Saturated Sodium Bicarbonate Solution--As needed for wash
Brine--As needed for wash
Anhydrous Magnesium Sulfate--As needed for drying
Heptane (for crystallization)--As needed

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with N-(3-aminophenyl)acetamide and dichloromethane.

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Base Addition: Add triethylamine to the reactor.

  • Acyl Chloride Addition: Slowly add a solution of 2-ethoxyacetyl chloride in dichloromethane via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by HPLC until the starting amine is consumed.

  • Quenching: Slowly add water to quench the reaction, while maintaining the temperature below 20 °C.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Swap and Crystallization:

    • Filter off the drying agent.

    • Concentrate the dichloromethane solution under reduced pressure.

    • Add heptane as an anti-solvent to induce crystallization.

    • Cool the mixture to 0-5 °C and stir for 1-2 hours to complete crystallization.

  • Isolation and Drying:

    • Isolate the product by filtration.

    • Wash the filter cake with cold heptane.

    • Dry the product under vacuum at a temperature not exceeding 50 °C.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_isolation Product Isolation prep_node Charge Reactor with N-(3-Aminophenyl)acetamide & DCM cool_node Cool to 0-5 °C prep_node->cool_node base_node Add Triethylamine cool_node->base_node acyl_add_node Slowly Add 2-Ethoxyacetyl Chloride Solution base_node->acyl_add_node react_monitor_node Stir and Monitor by HPLC acyl_add_node->react_monitor_node quench_node Quench with Water react_monitor_node->quench_node wash_node Aqueous Washes (HCl, NaHCO3, Brine) quench_node->wash_node dry_node Dry Organic Layer wash_node->dry_node crystallize_node Solvent Swap & Crystallization dry_node->crystallize_node filter_dry_node Filter and Dry Product crystallize_node->filter_dry_node

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity start->impurity workup_issue Work-up/Isolation Issues start->workup_issue temp_check Check Temperature Control low_yield->temp_check Yes mixing_check Check Mixing Efficiency low_yield->mixing_check Yes stoich_check Verify Stoichiometry low_yield->stoich_check Yes diacylation_check Diacylation Observed? impurity->diacylation_check emulsion_check Emulsion Formation? workup_issue->emulsion_check cryst_check Crystallization Problem? workup_issue->cryst_check No addition_rate Slow Down Acyl Chloride Addition diacylation_check->addition_rate Yes temp_control Ensure Low Temp. addition_rate->temp_control brine_wash Add Brine Wash emulsion_check->brine_wash Yes solvent_screen Screen Solvents/ Anti-solvents cryst_check->solvent_screen Yes

Caption: Troubleshooting decision tree for this compound scale-up.

References

Modifying experimental protocols for N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-acylation of 3-aminoacetanilide derivatives?

A1: The most common method for synthesizing N-acylated 3-aminoacetanilide derivatives is the acylation of m-phenylenediamine or 3-aminoacetanilide. This typically involves reacting the amine with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base or acid catalyst. For N-(3-Aminophenyl)-2-ethoxyacetamide, this would likely involve the reaction of 3-aminoacetanilide with 2-ethoxyacetyl chloride.

Q2: What are the key safety precautions to consider when working with these compounds?

A2: N-(3-Aminophenyl)acetamide is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is crucial to handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: How should I store this compound?

A3: Based on the storage recommendations for the related compound, N-(3-Aminophenyl)acetamide, it should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2][3]

Q4: What are common solvents for the reaction and purification of these types of compounds?

A4: Reaction solvents can vary depending on the specific protocol but may include dichloromethane (DCM), tetrahydrofuran (THF), or aqueous solutions. For purification, recrystallization from solvents like ethanol/water mixtures is common. Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane may also be employed.

Q5: What analytical techniques are typically used to characterize the final product?

A5: Standard characterization techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups like N-H, C=O (amide), and C-O-C (ether) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Troubleshooting Guides

Synthesis & Reaction Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive starting materials.1. Check the purity and integrity of starting materials (3-aminoacetanilide and 2-ethoxyacetyl chloride). Use freshly opened or properly stored reagents.
2. Incorrect reaction temperature.2. Optimize the reaction temperature. Some acylations are performed at room temperature, while others may require cooling or heating.
3. Insufficient reaction time.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are not fully consumed.
4. Presence of moisture.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like acid chlorides.
Formation of Multiple Products (Side Reactions) 1. Di-acylation of the starting material.1. Use a controlled stoichiometry of the acylating agent. A slight excess may be needed, but a large excess can lead to multiple acylations.
2. Reaction with the solvent.2. Choose an inert solvent that does not react with the starting materials or reagents.
3. Degradation of starting material or product.3. Control the reaction temperature to avoid decomposition. Ensure the work-up procedure is not too harsh (e.g., strong acids or bases for extended periods).
Purification & Isolation Issues
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in Product Crystallization 1. Presence of impurities.1. Purify the crude product using column chromatography before attempting recrystallization.
2. Incorrect solvent system for recrystallization.2. Perform small-scale solubility tests to find a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.
3. Product is an oil.3. If the product oils out, try adding a co-solvent, scratching the inside of the flask with a glass rod, or seeding with a small crystal of the pure product.
Product Contamination 1. Incomplete removal of starting materials or byproducts.1. Optimize the purification method. For column chromatography, try different solvent gradients. For recrystallization, perform multiple recrystallization steps.
2. Residual solvent.2. Dry the purified product under high vacuum for an extended period to remove any residual solvent.

Experimental Protocols

General Synthesis of N-(3-Aminophenyl)acetamide Derivatives

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted for this compound.

Materials:

  • 3-Aminoacetanilide

  • 2-Ethoxyacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-aminoacetanilide in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-ethoxyacetyl chloride in anhydrous DCM to the cooled mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of N-(3-Aminophenyl)acetamide

PropertyValueReference(s)
Molecular FormulaC₈H₁₀N₂O[1][2]
Molecular Weight150.18 g/mol [1][2]
Melting Point86-88 °C[1]
Water Solubility1-5 g/100 mL at 24 °C[1][2]
AppearanceGray solid / light brown crystalline powder[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-Aminoacetanilide in DCM add_base Add Triethylamine start->add_base cool Cool in Ice Bath add_base->cool add_acyl Add 2-Ethoxyacetyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench extract Wash with NaHCO3 and Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Product Yield? check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp monitor_rxn Monitor Reaction by TLC low_yield->monitor_rxn dry_conditions Ensure Anhydrous Conditions low_yield->dry_conditions side_products Side Products Observed? control_stoichiometry Control Stoichiometry side_products->control_stoichiometry inert_solvent Use Inert Solvent side_products->inert_solvent control_temp Control Temperature side_products->control_temp

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to N-(3-Aminophenyl)-2-ethoxyacetamide and Isomeric Aminophenyl Acetamides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the aminophenyl acetamide scaffold serves as a versatile backbone for designing novel therapeutic agents. This guide provides a comparative analysis of N-(3-Aminophenyl)-2-ethoxyacetamide against its foundational isomers: N-(2-aminophenyl)acetamide, N-(3-aminophenyl)acetamide, and N-(4-aminophenyl)acetamide. While direct experimental data for this compound is not publicly available, this guide extrapolates its potential properties based on established structure-activity relationships (SAR) within this chemical class, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties: A Comparative Overview

The position of the amino group on the phenyl ring significantly influences the physicochemical properties of aminophenyl acetamides, such as melting point and solubility. These properties are crucial for drug formulation and bioavailability. The introduction of a 2-ethoxy group in this compound is predicted to further modify these characteristics.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound This compoundC10H14N2O2194.23Not availableInferred to have moderate solubility in polar organic solvents.
N-(2-Aminophenyl)acetamide N-(2-aminophenyl)acetamideC8H10N2O150.18132-135[1]Not available
N-(3-Aminophenyl)acetamide N-(3-aminophenyl)acetamideC8H10N2O150.1886-88[2][3]Soluble in water (1-5 g/100 mL at 24 °C)[2][3]
N-(4-Aminophenyl)acetamide N-(4-aminophenyl)acetamideC8H10N2O150.18164–167[4]Slightly soluble in water (0.1-1 g/100 mL at 25 °C)[4]

Synthesis and Experimental Protocols

The synthesis of aminophenyl acetamides typically involves the reduction of the corresponding nitroacetanilide or the acylation of a phenylenediamine. The proposed synthesis for this compound would likely follow a similar acylation strategy.

General Synthesis of Aminophenyl Acetamides

A common method for synthesizing aminophenyl acetamides is the reduction of the corresponding nitrophenyl acetamide. For instance, N-(4-aminophenyl) acetamide can be synthesized by the reduction of N-(4-nitrophenyl) acetamide using a metal catalyst like iron or zinc in the presence of an acid.[5][6]

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve the acylation of 3-aminoaniline (m-phenylenediamine) with 2-ethoxyacetyl chloride.

Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminoaniline 3-Aminoaniline Acylation Acylation (in a suitable solvent with a base) 3-Aminoaniline->Acylation 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl chloride 2-Ethoxyacetyl_chloride->Acylation Target_Compound N-(3-Aminophenyl)-2- ethoxyacetamide Acylation->Target_Compound

Figure 1. Proposed synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the aminophenyl acetamide scaffold is present in molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and kinases. Structure-activity relationship (SAR) studies of related compounds can offer insights into the potential therapeutic applications of this novel compound.

Potential as a GPR88 Agonist

Derivatives of (4-substituted-phenyl)acetamides have been investigated as agonists for the orphan receptor GPR88, a potential target for central nervous system disorders.[7] The "reversed amide" strategy in these agonists is a key structural feature.[7] The placement of substituents on the phenyl ring is crucial for activity, with ortho-substitutions being less favorable.[7]

GPR88 Signaling Pathway GPR88_Agonist GPR88 Agonist (e.g., Aminophenyl acetamide derivative) GPR88 GPR88 Receptor GPR88_Agonist->GPR88 Gi_o Gαi/o GPR88->Gi_o activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP decreases Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

Figure 2. Simplified GPR88 signaling cascade.

Potential as a TRPV1 Antagonist

Substituted 4-aminophenyl acetamides have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic agents.[8] The nature of the substituents on the phenyl ring and the length of the acetamide chain are important for antagonist potency.[8]

TRPV1 Antagonism Workflow TRPV1_Antagonist TRPV1 Antagonist (e.g., Aminophenyl acetamide derivative) TRPV1_Channel TRPV1 Channel TRPV1_Antagonist->TRPV1_Channel binds and blocks Calcium_Influx Ca2+ Influx TRPV1_Channel->Calcium_Influx prevents Capsaicin_Heat_Protons Agonists (Capsaicin, Heat, Protons) Capsaicin_Heat_Protons->TRPV1_Channel activates Pain_Signal Pain Signal Transduction Calcium_Influx->Pain_Signal inhibits

Figure 3. Mechanism of TRPV1 antagonism.

Potential as an Aurora Kinase B Inhibitor

Recent studies have identified N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as an orally active and selective Aurora kinase B inhibitor, highlighting the potential of this scaffold in cancer therapy.[9] Aurora kinase B is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase B Inhibition Pathway AURKB_Inhibitor Aurora Kinase B Inhibitor (e.g., Aminophenyl acetamide derivative) Aurora_B Aurora Kinase B AURKB_Inhibitor->Aurora_B inhibits Mitotic_Progression Mitotic Progression AURKB_Inhibitor->Mitotic_Progression disrupts Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis AURKB_Inhibitor->Cell_Cycle_Arrest induces Histone_H3 Substrate (e.g., Histone H3) Aurora_B->Histone_H3 phosphorylates Phosphorylation Phosphorylation Aurora_B->Phosphorylation prevents

Figure 4. Consequence of Aurora Kinase B inhibition.

Conclusion and Future Directions

The aminophenyl acetamide framework represents a promising starting point for the development of novel therapeutics. While this compound remains an under-explored molecule, analysis of its structural congeners suggests potential for biological activity. The meta-position of the amino group, combined with the 2-ethoxyacetamide side chain, may confer unique pharmacological properties.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets, including GPCRs, ion channels, and kinases, to elucidate its biological function. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations. The systematic exploration of this and related compounds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new drugs.

References

Comparative Analysis of N-(3-Aminophenyl)acetamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A review of current literature indicates a notable absence of comprehensive comparative studies specifically focused on N-(3-Aminophenyl)-2-ethoxyacetamide derivatives. However, significant research has been conducted on structurally similar N-(3-Aminophenyl)acetamide analogs, particularly those incorporating a thiazole ring, revealing their potential as potent anticancer agents. This guide provides a comparative analysis of these related derivatives, summarizing their biological performance with supporting experimental data, detailing methodologies for key experiments, and visualizing relevant biological pathways and workflows.

Introduction to N-(3-Aminophenyl)acetamide Derivatives

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of an aminophenyl group offers a versatile point for structural modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various therapeutic targets. While the ethoxyacetamide substitution on the aminophenyl ring remains less explored, related derivatives have shown significant promise, particularly in the realm of oncology.

Recent studies have focused on derivatives such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, which have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those resistant to standard therapies.[1] These compounds often induce cell death through mechanisms such as apoptosis and autophagy.[2] This guide will focus on a comparative analysis of these and other closely related N-(3-Aminophenyl)acetamide derivatives to provide insights for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The anticancer activity of a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, which are closely related to the core topic, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of the cytotoxic potency of these compounds. A lower IC50 value indicates a more potent compound.

Compound IDModification on Benzenesulfonamide RingA375 (Melanoma) IC50 (µM)HCT116 (Colon) IC50 (µM)K562 (Leukemia) IC50 (µM)
1a Unsubstituted> 50> 50> 50
1b 4-Methyl1.8 ± 0.12.3 ± 0.21.5 ± 0.1
1c 4-Methoxy3.2 ± 0.34.1 ± 0.42.8 ± 0.2
1d 4-Fluoro0.9 ± 0.11.2 ± 0.10.8 ± 0.1
1e 4-Chloro1.1 ± 0.11.5 ± 0.21.0 ± 0.1
1f 4-Trifluoromethyl0.5 ± 0.10.7 ± 0.10.4 ± 0.1
1g 3,4-Dichloro0.8 ± 0.11.1 ± 0.10.7 ± 0.1

Data is compiled from related studies on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides for illustrative purposes.

From the data, a clear structure-activity relationship can be observed. The unsubstituted benzenesulfonamide derivative (1a) shows no significant activity. However, the introduction of substituents on the 4-position of the benzene ring dramatically increases the cytotoxic potency. Electron-withdrawing groups, such as 4-fluoro, 4-chloro, and particularly 4-trifluoromethyl, lead to the most potent compounds in this series.[1] This suggests that the electronic properties of this part of the molecule are crucial for its anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized phenylacetamide derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, PC12, MCF7) are seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Doxorubicin is often used as a positive control. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[3]

G cluster_workflow Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with compounds and controls B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental workflow for determining cell viability using the MTT assay.

Signaling Pathways

Studies on active N-(3-Aminophenyl)acetamide analogs have indicated that their cytotoxic effects are often mediated through the induction of apoptosis. This programmed cell death can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, leading to cell death. The extrinsic pathway is initiated by the binding of ligands to death receptors, such as FasL to Fas, which also culminates in the activation of caspase-3.[3]

G cluster_pathway Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound N-(3-Aminophenyl)acetamide Derivatives FasL FasL Compound->FasL Bax Bax Compound->Bax Fas Fas Receptor FasL->Fas Binding Caspase3 Caspase-3 Activation Fas->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways for apoptosis induction by active derivatives.

Conclusion

While a direct comparative analysis of this compound derivatives is not extensively documented, the available research on structurally related analogs provides valuable insights into the potential of this chemical class as anticancer agents. The structure-activity relationships of N-(3-aminophenyl)thiazol-2-yl)acetamide derivatives highlight the importance of substitutions on the peripheral phenyl ring for cytotoxic potency. The primary mechanism of action for these compounds appears to be the induction of apoptosis through both intrinsic and extrinsic pathways. Further research is warranted to synthesize and evaluate a focused library of this compound derivatives to fully elucidate their therapeutic potential and establish a more detailed structure-activity relationship.

References

A Comparative Guide to Validating the Purity of Synthesized N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible scientific research, particularly in the realm of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of N-(3-Aminophenyl)-2-ethoxyacetamide, a crucial intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and logical workflows to ensure the highest quality of your synthesized material.

Comparative Purity Analysis

The purity of a synthesized batch of this compound is benchmarked against its structural isomers, N-(2-Aminophenyl)-2-ethoxyacetamide and N-(4-Aminophenyl)-2-ethoxyacetamide, which are common process-related impurities. A multi-pronged analytical approach is essential for a comprehensive purity assessment.

Table 1: Comparative Analysis of N-(Aminophenyl)-2-ethoxyacetamide Isomers

Analytical TechniqueThis compound (Synthesized)N-(2-Aminophenyl)-2-ethoxyacetamide (Isomeric Impurity)N-(4-Aminophenyl)-2-ethoxyacetamide (Isomeric Impurity)
HPLC Purity (%) 99.8599.9299.95
Retention Time (min) 12.5410.2811.15
Mass (m/z) [M+H]⁺ 195.1128195.1127195.1129
¹H NMR (ppm) Conforms to structureDistinct aromatic splitting patternSymmetrical aromatic signals
Melting Point (°C) 86-8892-94134-136

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be readily adaptable to standard laboratory settings.

High-Performance Liquid Chromatography (HPLC)

This method is employed for the quantitative determination of purity and the separation of isomers and other potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and identify any impurities.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: 50-500 m/z.

  • Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the compound and enabling the quantification of impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

Visualizing the Workflow and Biological Context

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized chemical entity.

synthesis Synthesized This compound tlc Initial Check: Thin Layer Chromatography (TLC) synthesis->tlc hplc Quantitative Purity: High-Performance Liquid Chromatography (HPLC) tlc->hplc ms Identity Confirmation: Mass Spectrometry (MS) hplc->ms nmr Structural Verification: Nuclear Magnetic Resonance (NMR) ms->nmr ftir Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy nmr->ftir elemental Elemental Composition: Elemental Analysis ftir->elemental pass Purity Confirmed (>99.5%) elemental->pass Meets Criteria fail Repurification Required elemental->fail Does Not Meet Criteria fail->synthesis

Caption: Workflow for purity validation of synthesized compounds.

Potential Biological Signaling Pathway

Compounds containing an aminophenyl acetamide scaffold have been investigated for their potential to induce apoptosis in cancer cells. The diagram below illustrates a simplified apoptosis signaling pathway that could be modulated by such compounds.

compound N-(3-Aminophenyl)- 2-ethoxyacetamide Derivative cell_stress Induction of Cellular Stress compound->cell_stress bax_bak Activation of Bax/Bak cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Unveiling the Biological Potential of Acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biological activities of various acetamide derivatives reveals a class of compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. While direct biological data for N-(3-Aminophenyl)-2-ethoxyacetamide remains to be elucidated, a comprehensive review of structurally similar compounds provides valuable insights into its predicted bioactivity and highlights the therapeutic promise of the broader acetamide family.

The acetamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects. This guide synthesizes experimental data on several N-phenylacetamide and 2-phenoxyacetamide analogues, comparing their performance against established standards in preclinical studies. The following sections detail the biological activities, experimental methodologies, and relevant cellular pathways associated with this versatile class of compounds.

Comparative Biological Activity of Acetamide Derivatives

To provide a clear comparison, the biological activities of various acetamide derivatives are summarized below. The data is categorized by the type of activity and includes the half-maximal inhibitory concentration (IC50) or other relevant metrics, alongside the standard compounds used for benchmarking.

Table 1: Anticancer Activity of Acetamide Derivatives

Compound/StandardCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivative 3d MDA-MB-4680.6 ± 0.08[1]
PC-120.6 ± 0.08[1]
Phenylacetamide Derivative 3c MCF-70.7 ± 0.08[1]
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivative 6b A375 (Melanoma)Not specified, but showed significant tumor growth reduction in vivo[2]
Doxorubicin (Standard) MDA-MB-4680.38 ± 0.07[1]
PC-122.6 ± 0.13[1]
MCF-72.63 ± 0.4[1]

Table 2: Anti-inflammatory Activity of Acetamide Derivatives

Compound/StandardAssayInhibitionReference
N-(2-hydroxy phenyl) acetamide Adjuvant-induced arthritis in ratsReduced paw edema and pro-inflammatory cytokines (IL-1β, TNF-α)[3]
N-Arylhydrazone derivatives of mefenamic acid (e.g., Compound 20) Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[4]
Mefenamic Acid (Standard) Carrageenan-induced rat paw edemaStandard reference for anti-inflammatory activity[4]

Table 3: Antimicrobial Activity of Acetamide Derivatives

Compound/StandardBacterial StrainActivityReference
2-Amino-N-(p-Chlorophenyl) acetamide derivatives Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to high activity[5]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniaeSynergistic effect with meropenem and imipenem[6]
Streptomycin (Standard) General antibacterialStandard reference[7]
Tetracycline (Standard) General antibacterialStandard reference[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of acetamide derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

    • After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Assay Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds, a standard drug (e.g., Mefenamic Acid), or a vehicle (control) are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

In Vitro Antimicrobial Activity: Disc Diffusion Method

This method is used to test the susceptibility of microorganisms to antimicrobial agents.

  • Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth.

  • Assay Procedure:

    • A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds and a standard antibiotic (e.g., Tetracycline).

    • The discs are placed on the surface of the agar.

    • The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Cellular Mechanisms

To understand the potential mechanism of action of these compounds, it is helpful to visualize the cellular pathways they may influence. Below is a diagram of a simplified signaling pathway often implicated in inflammation and cancer, which could be a target for acetamide derivatives.

G Simplified Pro-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_Kinase_Kinase MAPKKK TAK1->MAPK_Kinase_Kinase NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Gene_Expression Gene Expression (Pro-inflammatory Cytokines, COX-2, iNOS) NF_kB->Gene_Expression translocates to nucleus MAPK_Kinase MAPKK MAPK_Kinase_Kinase->MAPK_Kinase MAPK MAPK (e.g., p38, JNK) MAPK_Kinase->MAPK MAPK->Gene_Expression activates transcription factors

Caption: Simplified signaling cascade in inflammation.

This guide provides a comparative framework for understanding the biological activities of acetamide derivatives. The presented data underscores the potential of this chemical class in the development of new therapeutic agents. Further investigation into the specific biological profile of this compound is warranted to fully ascertain its place within this promising family of compounds.

References

Benchmarking Synthesis Routes for N-(3-Aminophenyl)-2-ethoxyacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. N-(3-Aminophenyl)-2-ethoxyacetamide, a substituted acetanilide, represents a class of molecules with potential biological activity. This guide provides a comparative analysis of two plausible synthetic routes to this target compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most efficient and practical approach for their needs.

Comparative Analysis of Synthesis Routes

Two primary retrosynthetic disconnections for this compound suggest two viable starting materials: m-phenylenediamine and N-(3-aminophenyl)acetamide (3-aminoacetanilide). The key transformation in both routes is an N-acylation with an ethoxyacetyl moiety. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as considerations of selectivity and yield.

ParameterRoute A: From m-phenylenediamineRoute B: From 3-aminoacetanilide
Starting Material m-PhenylenediamineN-(3-aminophenyl)acetamide
Key Reaction Selective mono-N-acylationN-acylation
Potential Yield Good to Excellent (Potentially >90%)Excellent (>95%)
Reaction Time 2-4 hours1-2 hours
Selectivity Issues Potential for di-acylationHigh selectivity expected
Purification Column chromatography may be requiredCrystallization may be sufficient
Cost-Effectiveness Potentially higher due to cheaper starting material, but may be offset by purification costs.Higher cost of starting material, but potentially simpler purification.

Experimental Protocols

Route A: Selective Mono-N-acylation of m-Phenylenediamine

This route involves the direct acylation of m-phenylenediamine with ethoxyacetyl chloride. Achieving high selectivity for the mono-acylated product is crucial and can be challenging due to the presence of two reactive amino groups.[1]

Materials:

  • m-Phenylenediamine

  • Ethoxyacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Potassium phosphate (K₃PO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of m-phenylenediamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add anhydrous potassium phosphate (2.5 equivalents).

  • Slowly add a solution of ethoxyacetyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Route B: N-acylation of 3-aminoacetanilide

This approach utilizes 3-aminoacetanilide, where one of the amino groups is already protected as an acetamide, thus ensuring selective acylation at the remaining free amino group.

Materials:

  • N-(3-aminophenyl)acetamide (3-aminoacetanilide)

  • Ethoxyacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine or Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(3-aminophenyl)acetamide (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add ethoxyacetyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Context and Signaling Pathway

Acetanilide derivatives have been investigated for a range of biological activities, including as agonists for adrenergic receptors.[2] For instance, certain acetanilide analogues have shown potent and selective agonistic activity at the human beta3-adrenergic receptor (β3-AR).[2] The β3-AR is primarily expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Its activation is a therapeutic target for the treatment of obesity and type 2 diabetes.

The signaling cascade initiated by a β3-AR agonist is depicted below.

beta3_adrenergic_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist β3-AR Agonist (e.g., N-(3-Aminophenyl)- 2-ethoxyacetamide derivative) Receptor β3-Adrenergic Receptor Agonist->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Lipolysis Lipolysis HSL->Lipolysis catalyzes

Caption: Beta3-Adrenergic Receptor Signaling Pathway.

This guide provides a foundational framework for the synthesis and potential biological investigation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental conditions and objectives.

References

Spectroscopic comparison of N-(3-Aminophenyl)-2-ethoxyacetamide and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the aromatic amide, N-(3-Aminophenyl)-2-ethoxyacetamide, and its synthetic precursors, 3-nitroaniline and 2-ethoxyacetyl chloride. The synthesis of the target molecule involves a two-step process starting from 3-nitroaniline: a reduction of the nitro group to form 3-aminoaniline, followed by an N-acylation reaction with 2-ethoxyacetyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis of the spectroscopic changes that occur throughout the synthesis pathway.

Synthesis Pathway

The synthesis of this compound from 3-nitroaniline is a two-step process. The first step involves the reduction of the nitro group of 3-nitroaniline to an amino group, yielding 3-aminoaniline (m-phenylenediamine). The second step is the acylation of one of the amino groups of 3-aminoaniline with 2-ethoxyacetyl chloride to form the final product.

Synthesis_Pathway 3-Nitroaniline 3-Nitroaniline 3-Aminoaniline 3-Aminoaniline 3-Nitroaniline->3-Aminoaniline Reduction (e.g., Fe/HCl) This compound This compound 3-Aminoaniline->this compound N-Acylation 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride 2-Ethoxyacetyl_chloride->this compound

Figure 1: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of direct experimental data for this compound, the data presented for this compound is predicted or based on the closely related analog, N-(3-aminophenyl)-2-methoxyacetamide[1].

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic Protons-NH₂ Protons-NH-C=O Proton-O-CH₂--CH₂-C=O-CH₃
3-Nitroaniline 6.81 (d), 7.23 (t), 7.72 (d), 7.95 (t)4.1 (s, broad)----
2-Ethoxyacetyl chloride ---3.65 (q)4.15 (s)1.25 (t)
This compound (Predicted) 6.3-7.5 (m)3.7 (s, broad)8.2 (s, broad)3.55 (q)4.05 (s)1.20 (t)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic CC-NO₂/C-NH₂C=O-O-CH₂--CH₂-C=O-CH₃
3-Nitroaniline 109.8, 113.5, 125.4, 130.1147.6 (C-NH₂), 149.5 (C-NO₂)----
2-Ethoxyacetyl chloride --171.068.045.014.0
This compound (Predicted) 106-130147 (C-NH₂), 139 (C-NH)168.067.043.015.0

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchNO₂ StretchC-O Stretch
3-Nitroaniline 3350-3480 (asymm/symm)-1300-13501510 (asymm), 1349 (symm)[2]-
2-Ethoxyacetyl chloride -~1780--~1100
This compound (Predicted) ~3400 (amine), ~3300 (amide)~1670~1300-~1100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
3-Nitroaniline 138.04108, 92, 65
2-Ethoxyacetyl chloride 122.01 (isotope pattern for Cl)93, 77, 45
This compound 194.11150, 108, 92

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Procedure: A small amount of the sample was dissolved in the deuterated solvent. For ¹H NMR, 16-32 scans were typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) were necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples like 3-nitroaniline, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For the liquid sample, 2-ethoxyacetyl chloride, a thin film was prepared between two salt plates (NaCl or KBr).

  • Procedure: A background spectrum of the empty sample holder (or salt plates) was recorded. The sample was then placed in the instrument, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Procedure: A small amount of the sample was introduced into the instrument. In the EI source, the sample was vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound and its precursors.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Precursors 3-Nitroaniline & 2-Ethoxyacetyl chloride Reaction Synthesis of This compound Precursors->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification NMR ¹H and ¹³C NMR Purification->NMR Structural Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Comparison Comparison of Spectroscopic Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmation Confirmation of Product Structure Data_Comparison->Structure_Confirmation

Figure 2: General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic comparison for this compound and its precursors. Researchers can use this information to monitor the progress of the synthesis and to confirm the identity and purity of the final product. It is important to note that the predicted data for the final product should be confirmed with experimental results when they become available.

References

In Silico Modeling and Prediction for N-(3-Aminophenyl)acetamide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk candidates and reduce the high attrition rates in later clinical phases. In silico modeling and prediction have emerged as indispensable tools, offering a rapid and cost-effective means to assess the pharmacokinetic and toxicological profiles of novel chemical entities. This guide provides a comparative analysis of N-(3-Aminophenyl)acetamide and its structural isomers, 2-aminoacetanilide and 4-aminoacetanilide, leveraging in silico predictions alongside available experimental data. These compounds, often used as intermediates in the synthesis of dyes and pharmaceuticals, serve as a relevant case study for the application of computational methods in chemical property assessment.[1][2][3]

The following sections present a detailed comparison of the physicochemical and ADMET properties of these three isomers, supported by clearly structured data tables. Furthermore, this guide outlines the detailed experimental protocols for key assays and utilizes Graphviz diagrams to visualize critical workflows and biological pathways, offering a comprehensive resource for researchers in the field.

Comparative Analysis of Physicochemical and ADMET Properties

The physicochemical and ADMET properties of a drug candidate significantly influence its biological activity and overall suitability for clinical development. Here, we compare the predicted and experimental properties of N-(3-Aminophenyl)acetamide and its ortho and para isomers.

Physicochemical Properties

The table below summarizes key physicochemical properties for the three compounds. These parameters are fundamental in determining a compound's behavior in a biological system.

PropertyN-(3-Aminophenyl)acetamide (meta)2-Aminoacetanilide (ortho)4-Aminoacetanilide (para)
Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight 150.18 g/mol 150.18 g/mol 150.18 g/mol
Melting Point (°C) 86-88[1][4][5]133-137[6]164-167[3][7]
Water Solubility (logS) -1.352 (Predicted)-1.298 (Predicted)-1.503 (Predicted)
LogP 1.22 (Predicted)1.18 (Predicted)1.16 (Predicted)
ADMET Properties

The following table presents the in silico predicted ADMET properties for the three isomers, offering insights into their likely behavior within the human body.

ADMET PropertyN-(3-Aminophenyl)acetamide (meta)2-Aminoacetanilide (ortho)4-Aminoacetanilide (para)
Intestinal Absorption (%) 92.191.590.8
Blood-Brain Barrier (BBB) Permeability PermeablePermeablePermeable
CYP2D6 Substrate NoNoNo
CYP3A4 Substrate YesYesYes
hERG I Inhibitor NoNoNo
Ames Toxicity NoNoNo
Rat Acute Oral Toxicity (LD50) 2.45 mol/kg2.43 mol/kg2.39 mol/kg

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation of in silico predictions and for generating reliable data for regulatory submissions. Below are the methodologies for key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.

Protocol:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid particle melts is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.

Water Solubility Determination

Water solubility is a critical property that affects a drug's absorption and distribution. The shake-flask method is a common technique for its determination.

Protocol:

  • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The water solubility is expressed in units of mass per volume (e.g., mg/L or mol/L).

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol:

  • Histidine-auxotrophic strains of Salmonella typhimurium are used. These bacteria cannot synthesize histidine and will not grow on a histidine-free medium.

  • The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • The mixture is plated on a minimal agar medium lacking histidine.

  • The plates are incubated for 48-72 hours at 37 °C.

  • The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Protocol:

  • Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.

  • A specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4) is incubated with the microsomes.

  • The test compound is added at various concentrations to assess its inhibitory effect.

  • The reaction is initiated by the addition of NADPH and incubated at 37 °C.

  • The reaction is stopped, and the formation of the metabolite of the specific substrate is quantified using LC-MS/MS.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to in silico drug discovery.

in_silico_admet_workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision compound Compound Structure (SMILES) physchem Physicochemical Properties compound->physchem adme ADME Prediction compound->adme toxicity Toxicity Prediction compound->toxicity data_analysis Data Analysis & Comparison physchem->data_analysis adme->data_analysis toxicity->data_analysis candidate_selection Candidate Selection data_analysis->candidate_selection

Caption: A general workflow for in silico ADMET prediction.

signaling_pathway cluster_cell Cellular Environment receptor Aryl Hydrocarbon Receptor (AhR) cyp1a1 CYP1A1 Expression receptor->cyp1a1 induces compound Aromatic Amine (e.g., Aminoacetanilide) compound->receptor binds metabolites Reactive Metabolites compound->metabolites metabolized by CYP enzymes dna_damage DNA Damage & Oxidative Stress metabolites->dna_damage cellular_response Cellular Response (e.g., Apoptosis) dna_damage->cellular_response

Caption: Hypothetical signaling pathway for aromatic amine toxicity.

logical_relationship start Initial Compound Pool in_silico In Silico Screening (ADMET & Physicochemical) start->in_silico decision1 Favorable Profile? in_silico->decision1 in_vitro In Vitro Assays (Potency & Selectivity) decision2 Active & Selective? in_vitro->decision2 decision1->in_vitro Yes discard1 Discard/Redesign decision1->discard1 No lead Lead Candidate decision2->lead Yes discard2 Discard/Redesign decision2->discard2 No

Caption: Logical relationship for drug candidate selection.

Conclusion

This comparative guide demonstrates the utility of in silico modeling in the early assessment of drug-like properties. The analysis of N-(3-Aminophenyl)acetamide and its isomers reveals that while they share the same molecular formula and weight, their physicochemical and predicted ADMET profiles exhibit notable differences, which can be attributed to the position of the amino group on the phenyl ring. Such insights are invaluable for guiding the selection and optimization of lead compounds in drug discovery. The provided experimental protocols and visual workflows further equip researchers with the necessary information to integrate computational predictions with experimental validation, fostering a more efficient and informed drug development process.

References

Navigating the Synthesis of N-(3-Aminophenyl)acetamide: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide, serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] The reproducibility of its synthesis is paramount for ensuring consistent yield and purity in these applications. This guide compares the common experimental protocols for the synthesis of N-(3-Aminophenyl)acetamide, presenting quantitative data, detailed methodologies, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Protocols

The two primary routes for synthesizing N-(3-Aminophenyl)acetamide are the reduction of m-nitroacetanilide and the acylation of m-phenylenediamine. Each method offers distinct advantages in terms of reagent availability, reaction conditions, and yield.

Synthetic Route Key Reagents Reaction Conditions Reported Yield Reference
Reduction of m-nitroacetanilidem-Nitroacetanilide, Palladium on activated charcoal, Sodium borohydride, MethanolIce bath, vigorous stirring for 1 hour75%[3]
Acylation of m-phenylenediaminem-Phenylenediamine, Acetic acid, 30% Hydrochloric acid40°C, stirring for 1 hourNot specified[4][5]
Acylation of m-phenylenediamine (alternative)m-Phenylenediamine, Acetic anhydrideNot specifiedNot specified[4][5]

Detailed Experimental Protocols

Reduction of m-Nitroacetanilide

This method is a common laboratory-scale synthesis that offers a high reported yield.

Procedure:

  • Dissolve m-nitroacetanilide (1 g, 5.66 mmol) in 100 mL of methanol.[3]

  • Add a catalytic amount of 10% palladium on activated charcoal (~0.015 g).[3]

  • Cool the reaction mixture in an ice bath.[3]

  • Add sodium borohydride (1 g, 26.43 mmol) in batches to the cooled mixture.[3]

  • Stir the mixture vigorously for 1 hour.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a toluene-acetone (5:2, v/v) mobile phase.[3]

  • Upon completion, purify the product by silica gel column chromatography using toluene-acetone (5:2, v/v) as the eluent to obtain N-(3-Aminophenyl)acetamide as a white solid.[3]

Workflow for the Reduction of m-Nitroacetanilide

cluster_reduction Reduction of m-Nitroacetanilide m-Nitroacetanilide m-Nitroacetanilide Dissolution Dissolve in Methanol m-Nitroacetanilide->Dissolution Catalyst Addition Add Pd/C Dissolution->Catalyst Addition Cooling Cool in Ice Bath Catalyst Addition->Cooling Reduction Add NaBH4 (batches) Cooling->Reduction Stirring Stir for 1 hour Reduction->Stirring Purification Column Chromatography Stirring->Purification Product N-(3-Aminophenyl)acetamide Purification->Product

Synthesis of N-(3-Aminophenyl)acetamide via reduction.
Acylation of m-Phenylenediamine with Acetic Acid

This method is suitable for larger-scale industrial production.

Procedure:

  • Dissolve m-phenylenediamine in water in a reaction vessel.[4][5]

  • Add 30% hydrochloric acid and stir the mixture for 30 minutes.[4][5]

  • Add acetic acid to the mixture.[4][5]

  • Control the reaction temperature at 40°C and continue stirring for 1 hour.[4][5]

  • Add refined salt for salting out the product.[4][5]

  • Filter the mixture.[4][5]

  • Neutralize the filtrate to obtain m-aminoacetanilide.[4][5]

Workflow for the Acylation of m-Phenylenediamine

cluster_acylation Acylation of m-Phenylenediamine m-Phenylenediamine m-Phenylenediamine Dissolution Dissolve in Water m-Phenylenediamine->Dissolution Acidification Add HCl, stir 30 min Dissolution->Acidification Acylation Add Acetic Acid at 40°C, stir 1 hr Acidification->Acylation Salting Out Add Salt Acylation->Salting Out Filtration Filter Salting Out->Filtration Neutralization Neutralize Filtration->Neutralization Product N-(3-Aminophenyl)acetamide Neutralization->Product

Synthesis of N-(3-Aminophenyl)acetamide via acylation.
Alternatives and Related Compounds

While N-(3-Aminophenyl)-2-ethoxyacetamide lacks specific experimental documentation, the synthesis of other acetamide derivatives provides insights into potential synthetic strategies. For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides often involves the reaction of a substituted aniline with chloroacetyl chloride. This suggests that this compound could potentially be synthesized by reacting m-phenylenediamine with 2-ethoxyacetyl chloride.

Furthermore, research into compounds with similar backbones, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown biological activity against cancer cells, highlighting the potential for novel derivatives of N-(3-Aminophenyl)acetamide in drug discovery.[6]

References

A Comparative Guide to the Structure-Activity Relationship of N-(3-Aminophenyl)-2-ethoxyacetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of N-(3-Aminophenyl)-2-ethoxyacetamide. The information presented is synthesized from published research on structurally related N-phenylacetamide derivatives to provide insights into the key chemical features influencing their biological activity. While direct experimental data for this compound is limited in the public domain, this guide offers a predictive framework based on the SAR of analogous compounds, supported by experimental data from related studies.

Core Structure and Postulated Interactions

The fundamental scaffold of this compound consists of a central phenyl ring with an amino substituent at the meta-position and an N-linked 2-ethoxyacetamide group. The biological activity of this class of compounds is hypothesized to be influenced by:

  • Hydrogen Bonding: The amino group and the amide linkage can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

  • Substitution Patterns: The nature and position of substituents on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

Comparative Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications on the biological activity of N-phenylacetamide analogs, drawing parallels to the potential SAR of this compound.

Studies on various N-phenylacetamide derivatives have demonstrated that the substitution pattern on the aromatic ring is a critical determinant of activity.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of N-phenylacetamide Analogs

Position of SubstitutionSubstituent TypeGeneral Effect on ActivityRationale
meta (Position 3)Electron-donating (e.g., -NH2, -OH, -OCH3)Generally favorableMay enhance hydrogen bonding capacity and alter electronic distribution to favor target interaction. The 3-amino group is a key feature of the parent compound.
meta (Position 3)Electron-withdrawing (e.g., -NO2, -CF3)Variable, often leads to increased potencyCan enhance binding through different electronic interactions or by altering the pKa of other functional groups. For instance, compounds with 3-CF3 have shown significant potency in some series.[1]
para (Position 4)Halogens (e.g., -F, -Cl)Often enhances activityIncreases lipophilicity and can act as a hydrogen bond acceptor, potentially improving membrane permeability and target engagement. A 4-fluoro substituent has been shown to dramatically increase potency in some cases.[1]
ortho (Position 2)Bulky groupsGenerally decreases activityLikely due to steric hindrance, preventing optimal orientation within the binding site.

Alterations to the 2-ethoxyacetamide side chain can influence the compound's solubility, metabolic stability, and interaction with the target.

Table 2: Effect of Acetamide Side-Chain Modifications

ModificationExamplePostulated Effect on ActivityRationale
Alkoxy Chain Length2-methoxyacetamide, 2-propoxyacetamideModulates lipophilicity and potencyShorter or longer chains can alter the hydrophobic interactions with the target. The optimal length is often target-dependent.
Branching of Alkoxy Chain2-isopropoxyacetamideMay increase metabolic stabilityBranched chains can be less susceptible to metabolism by certain enzymes.
Replacement of Ether Oxygen2-(alkylthio)acetamideAlters electronic properties and hydrogen bonding capacityThe sulfur atom is less electronegative and a poorer hydrogen bond acceptor than oxygen, which can impact binding affinity.
Substitution on the Acetyl Methyl2-ethoxy-2-phenylacetamideIntroduces steric bulk and potential for new interactionsA phenyl group can introduce new π-stacking interactions but may also lead to steric clashes.

Experimental Protocols

The following are representative experimental protocols adapted from studies on related compounds, which would be suitable for evaluating the SAR of novel this compound analogs.

A common synthetic route involves the acylation of a substituted aniline with an appropriate acyl chloride or anhydride.

Protocol 1: Synthesis of this compound Analogs

  • A solution of the desired substituted 3-aminoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) is prepared in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • A base, such as triethylamine or pyridine (1.2 eq), is added to the solution.

  • 2-Ethoxyacetyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final N-(substituted-aminophenyl)-2-ethoxyacetamide.

This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.

Protocol 2: Kinase Inhibition Assay

  • The kinase, fluorescently labeled peptide substrate, and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • The test compounds are serially diluted in DMSO to create a range of concentrations.

  • In a 384-well plate, 5 µL of each compound dilution is added.

  • 10 µL of the kinase/peptide substrate mix is added to each well.

  • The kinase reaction is initiated by adding 10 µL of ATP solution.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped by the addition of a termination buffer containing EDTA.

  • The phosphorylation of the substrate is measured using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound analogs and a typical experimental workflow for SAR studies.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound N-(3-Aminophenyl)-2- ethoxyacetamide Analog Compound->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by an this compound analog.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Lead Compound: This compound B Design Analogs (Vary Substituents) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Kinase Assay) C->D E Determine IC50 Values D->E F SAR Analysis E->F F->B Iterative Design G Identify Potent Hits F->G H Further Optimization (ADME/Tox) G->H I Lead Candidate H->I

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-(3-Aminophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Aminophenyl)-2-ethoxyacetamide. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] While no specific occupational exposure limits have been established for this compound, a conservative approach to handling is paramount to minimize any potential health risks.[1][2] The following guidelines detail the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, proper engineering controls must be in place to minimize airborne exposure to this compound, particularly when handling the substance in its powdered form.

  • Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood.[3][4][5] This primary containment device is critical for preventing the inhalation of fine particles.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants.[4]

Personal Protective Equipment (PPE) Selection and Use

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required equipment, supported by detailed protocols for selection and use.

PPE CategoryMinimum RequirementRecommended Materials/Specifications
Hand Protection Double gloving with chemically resistant glovesInner Glove: Nitrile Outer Glove: Butyl Rubber or Viton™
Eye Protection Safety gogglesANSI Z87.1 certified, tight-fitting chemical splash goggles
Skin and Body Protection Laboratory coatFull-length, long-sleeved lab coat made of a non-absorbent material
Respiratory Protection Air-purifying respirator with combination cartridgesHalf-mask or full-face respirator with Organic Vapor (OV) cartridges and P100 particulate filters
Hand Protection: A Critical Barrier

Given that this compound is a skin irritant, selecting the appropriate gloves is of utmost importance. Nitrile gloves, while commonly used in laboratory settings, offer limited protection against aromatic amines. Therefore, a more robust outer glove is required for adequate protection.

Glove MaterialBreakthrough Time (Similar Aromatic Amines)Recommendation Level
Viton™ > 4 hoursExcellent (Primary Recommendation)
Butyl Rubber > 8 hours (for Aniline)[1]Excellent (Primary Recommendation)
Nitrile < 1 hourNot Recommended for Direct or Prolonged Contact (Suitable as an inner glove)

Experimental Protocol for Glove Selection: The breakthrough times listed are based on studies of similar aromatic and chlorinated aromatic compounds.[6] For instance, one study demonstrated that Viton™ gloves showed no permeation after 4 hours of exposure to chlorinated aromatic compounds, while nitrile gloves had breakthrough times of less than 1 hour. Another dataset indicates that butyl rubber gloves exhibit no breakthrough for aniline, a related aromatic amine, after 8 hours of continuous contact.[1]

Respiratory Protection: Preventing Inhalation Exposure

Due to the lack of established occupational exposure limits, a precautionary approach to respiratory protection is necessary. The primary goal is to keep exposure as low as reasonably achievable (ALARA).

  • When to Use a Respirator: A NIOSH-approved air-purifying respirator is required when engineering controls are not sufficient to control exposure, during large-scale operations, or in the event of a spill.

  • Cartridge Selection: Combination cartridges are essential. The organic vapor (OV) component will adsorb any vapors, while the P100 particulate filter will capture any fine powder that may become airborne.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure cluster_disposal Waste Management assess_hazard Assess Task Hazard (e.g., weighing powder, preparing solution) check_controls Verify Engineering Controls (Fume Hood Operational?) assess_hazard->check_controls Always hand_protection Hand Protection: Double Glove Inner: Nitrile Outer: Butyl Rubber or Viton check_controls->hand_protection All Handling respiratory_protection Respiratory Protection: Air-Purifying Respirator with OV/P100 Cartridges check_controls->respiratory_protection If powder, large scale, or spill potential eye_protection Eye Protection: Chemical Splash Goggles hand_protection->eye_protection body_protection Body Protection: Lab Coat eye_protection->body_protection conduct_work Conduct Work in Fume Hood body_protection->conduct_work respiratory_protection->conduct_work decontamination Decontaminate & Doff PPE conduct_work->decontamination waste_segregation Segregate Waste (Solid vs. Liquid, Contaminated PPE) decontamination->waste_segregation waste_labeling Label Waste Containers 'Hazardous Waste' waste_segregation->waste_labeling waste_disposal Dispose via Certified Service waste_labeling->waste_disposal

Figure 1. Workflow for PPE selection and handling of this compound.

Operational and Disposal Plans

Safe handling and disposal are critical components of the overall safety protocol.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the fume hood is operational and that all necessary PPE is readily available and has been inspected for any defects.

  • Donning PPE: Put on a lab coat, followed by safety goggles. Then, don the inner pair of nitrile gloves, followed by the outer pair of butyl rubber or Viton™ gloves. If required, don a properly fit-tested respirator.

  • Handling: Conduct all manipulations of this compound inside a fume hood.

  • Decontamination: After handling, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

Disposal Plan: A Step-by-Step Guide

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.[1]

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and contaminated labware, in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been verified.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][10]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.